3beta-Acetyl-11-keto-beta-boswellic acid
Description
Contextualization within the Pentacyclic Triterpenoid (B12794562) Family
Chemical Classification and Structural Features
AKBA is classified as a pentacyclic triterpenoid, a large and diverse class of natural products derived from a 30-carbon precursor. wikipedia.orgnih.govunibarcorp.com Its chemical structure is based on the ursane-type skeleton, characterized by a five-ring carbon framework. researchgate.netnih.gov Key functional groups that define AKBA's structure and reactivity include a carboxyl group, an acetyl group at the C-3 position, and a keto group at the C-11 position of the triterpene structure. wikipedia.orgcaymanchem.com The molecular formula of AKBA is C₃₂H₄₈O₅. caymanchem.comnih.govnih.gov
Table 1: Chemical and Physical Properties of AKBA
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₄₈O₅ |
| Molecular Weight | 512.7 g/mol |
| IUPAC Name | (3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid |
| CAS Number | 67416-61-9 |
Data sourced from PubChem and other chemical databases. nih.govcaymanchem.comchemicalbook.com
Relation to Other Boswellic Acids (e.g., KBA, β-BA, α-BA, ABA)
AKBA is one of several major boswellic acids found in the resin of Boswellia species. These compounds share a common pentacyclic triterpene core but differ in their functional groups and the stereochemistry of their methyl groups. wikipedia.orgresearchgate.net
β-Boswellic Acid (β-BA): This is a precursor to AKBA. It has a hydroxyl group at the C-3 position and lacks the keto group at C-11. nih.govnih.gov
11-keto-β-boswellic acid (KBA): KBA is another key boswellic acid and is structurally similar to AKBA, but it lacks the acetyl group at the C-3 position, having a hydroxyl group instead. researchgate.netnih.gov
α-Boswellic Acid (α-BA): This is an isomer of β-BA, differing in the arrangement of methyl groups on the E-ring of the pentacyclic structure. α-Boswellic acids are based on the oleanane (B1240867) skeleton. researchgate.net
Acetyl-β-boswellic acid (ABA): This compound is acetylated at the C-3 position like AKBA but lacks the 11-keto group. nih.gov
The presence and position of the acetyl and keto groups on the boswellic acid scaffold are believed to significantly influence the biological activity of these compounds. wikipedia.orgnih.gov
Table 2: Comparison of Major Boswellic Acids
| Compound Name | Abbreviation | Key Structural Features |
|---|---|---|
| 3β-Acetyl-11-keto-β-boswellic Acid | AKBA | Acetyl group at C-3, Keto group at C-11, Ursane skeleton |
| 11-keto-β-boswellic acid | KBA | Hydroxyl group at C-3, Keto group at C-11, Ursane skeleton |
| β-Boswellic Acid | β-BA | Hydroxyl group at C-3, No keto group at C-11, Ursane skeleton |
| α-Boswellic Acid | α-BA | Hydroxyl group at C-3, No keto group at C-11, Oleanane skeleton |
| Acetyl-β-boswellic acid | ABA | Acetyl group at C-3, No keto group at C-11, Ursane skeleton |
Information compiled from various scientific sources. wikipedia.orgresearchgate.netnih.govnih.gov
Botanical Origins and Natural Occurrence in Boswellia Species
Boswellia serrata and Boswellia sacra as Primary Sources
AKBA is naturally found in the oleo-gum resin, commonly known as frankincense, which is exuded from trees of the Boswellia genus. caymanchem.comnih.gov The primary botanical sources for AKBA are Boswellia serrata, which grows in the dry, hilly regions of India, and Boswellia sacra, found in Oman and Yemen. shaklee.comdntb.gov.uaresearchgate.net These species have been the focus of much of the chemical and pharmacological research on boswellic acids. nih.govnih.gov While other Boswellia species also produce boswellic acids, B. serrata and B. sacra are particularly noted for their content of AKBA and other medicinally relevant triterpenoids. nih.govresearchgate.netresearchgate.net
Variability in AKBA Content Across Species and Environmental Factors
The concentration of AKBA and other boswellic acids can vary significantly between different Boswellia species and even within the same species due to several factors. nih.gov Research has shown that the AKBA content in Boswellia sacra is generally higher than in Boswellia serrata. researchgate.netnih.gov One study reported the AKBA content in the methanolic extract of B. sacra to be around 7% of the dry weight, whereas in B. serrata it was approximately 0.7%. nih.gov
Environmental conditions such as soil composition, climate, and the season of resin collection are also known to influence the chemical profile of the resin, leading to variations in AKBA content. nih.gov Furthermore, the specific extraction and purification methods employed can significantly affect the final concentration of AKBA in commercial extracts. nih.govresearchgate.net
Table 3: AKBA Content in Boswellia serrata and Boswellia sacra
| Species | AKBA Content (% of Dry Weight of Methanolic Extract) | Reference |
|---|---|---|
| Boswellia sacra | ~7.0% | nih.gov |
| Boswellia serrata | ~0.7% | nih.gov |
This data represents findings from a specific comparative study and may vary based on the factors mentioned above.
Historical Academic Perspective and Research Evolution
The scientific investigation into the chemical constituents of Boswellia resin began with the isolation of a mixture of compounds, later identified as boswellic acids. nih.gov Early research focused on elucidating the chemical structures of these pentacyclic triterpenes and their relationship to amyrin precursors. nih.gov
In recent decades, research on AKBA has intensified, driven by its potential biological activities. nih.govnih.govnih.gov Initial studies in the late 20th century began to uncover the specific properties of individual boswellic acids, with AKBA emerging as a particularly potent compound. caymanchem.com The evolution of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), has been crucial for the accurate identification and quantification of AKBA in complex resin extracts and biological samples. nih.govtandfonline.comrsc.org
Contemporary research continues to explore the multifaceted nature of AKBA, with studies ranging from optimizing extraction techniques to understanding its mechanisms of action at a molecular level. researchgate.netresearchgate.netarchivesofmedicalscience.com The focus has expanded from its traditional uses to rigorous scientific investigation of its properties, solidifying its place as a significant compound in natural product chemistry and pharmacology. nih.govnih.govnih.gov
Traditional Uses of Boswellia Resin in Scientific Literature
For centuries, the resin harvested from Boswellia species, particularly Boswellia serrata, has been a cornerstone of traditional and folk medicine systems, especially in India and regions of Africa and the Middle East. nih.govnih.gov Scientific literature documents its historical application for a wide spectrum of ailments, primarily those of an inflammatory nature. nih.govnih.gov
In Ayurvedic medicine, the resin, referred to as "Salai guggul," was traditionally used to manage conditions analogous to today's inflammatory diseases. nih.govresearchgate.net These include joint disorders like rheumatoid arthritis and osteoarthritis, respiratory conditions such as asthma and bronchitis, and gastrointestinal issues. nih.govnih.govresearchgate.netresearchgate.net Its use in treating various chronic inflammatory diseases has been a consistent theme throughout its history. nih.govcaymanchem.com Beyond its anti-inflammatory applications, traditional systems of medicine also recognized its utility for its analgesic, antimicrobial, and wound-healing properties. researchgate.netcaymanchem.comresearchgate.net Unani medical texts, for instance, mention its use for coughs, skin diseases, and cardiovascular ailments. cabidigitallibrary.org The extensive use of Boswellia resin in these established medical traditions has provided the foundation for modern pharmacological investigation into its bioactive components. caymanchem.com
Table 1: Documented Traditional Applications of Boswellia Resin in Scientific Literature
| Traditional Use Category | Specific Ailments Documented in Scientific Literature |
| Inflammatory Conditions | Arthritis, Rheumatoid Arthritis, Osteoarthritis, Peritumoral Brain Edema, Chronic Bowel Diseases nih.govresearchgate.netresearchgate.netcaymanchem.com |
| Respiratory Ailments | Asthma, Bronchitis, Cough, Laryngitis nih.govresearchgate.netcabidigitallibrary.org |
| Gastrointestinal Disorders | Diarrhea, Dysentery, Ulcerative Colitis, Crohn's Disease researchgate.netcabidigitallibrary.orgresearchgate.net |
| Pain and Analgesia | Chronic Pain Syndrome, General Analgesic nih.govresearchgate.net |
| Antimicrobial/Antiseptic | Mouth Sores, Boils, Ringworm, Wound Healing caymanchem.comcabidigitallibrary.org |
| Other Conditions | Cardiovascular Diseases, Fevers, Memory Enhancement nih.govcabidigitallibrary.org |
Emergence of AKBA as a Key Active Constituent in Research
Modern phytochemical analysis of Boswellia resin has identified four major pentacyclic triterpenic acids: β-boswellic acid, acetyl-β-boswellic acid, 11-keto-β-boswellic acid (KBA), and 3β-Acetyl-11-keto-β-boswellic acid (AKBA). nih.govcaymanchem.com Through extensive research, AKBA has emerged as the most pharmacologically potent of these compounds, particularly for its anti-inflammatory effects. nih.govnih.gov
The primary mechanism that distinguishes AKBA is its role as a specific, non-competitive, and direct inhibitor of 5-lipoxygenase (5-LOX). caymanchem.comnih.govnih.gov The 5-LOX enzyme is pivotal in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. numberanalytics.com By inhibiting this enzyme, AKBA effectively curtails a key pathway in the inflammatory cascade, an action distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Research has determined the IC₅₀ of AKBA for 5-lipoxygenase to be approximately 1.5 µM. caymanchem.com
Scientific investigations have further elucidated AKBA's influence on a variety of molecular targets involved in inflammation and disease progression. It has been shown to modulate transcription factors like nuclear factor-kappa B (NF-κB), a central regulator of inflammatory gene expression. numberanalytics.comsigmaaldrich.comnih.gov Studies demonstrate that AKBA can suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). researchgate.netnih.govtandfonline.com This multi-targeted activity underscores its potential in managing complex inflammatory conditions. nih.govtandfonline.com The focus of contemporary research has expanded to explore AKBA's role in modulating pathways relevant to cancer, neurodegenerative diseases, and arthritis, solidifying its status as the key active constituent of Boswellia resin. nih.govtandfonline.comnih.gov
Table 2: Key Research Findings on the Molecular Mechanisms of AKBA
| Molecular Target/Pathway | Finding | Research Context |
| 5-Lipoxygenase (5-LOX) | Selective, non-redox, non-competitive inhibitor (IC₅₀ = 1.5 µM). caymanchem.com | Enzyme-based assays, inflammation models. caymanchem.comnih.govnih.gov |
| Nuclear Factor-kappa B (NF-κB) | Inhibits NF-κB signaling pathway. sigmaaldrich.comnih.gov | Lipopolysaccharide-induced inflammation models, cancer cell lines. researchgate.netnih.gov |
| Pro-inflammatory Cytokines | Reduces expression of TNF-α, IL-1β, IL-6. nih.govtandfonline.com | In vitro and in vivo inflammation and arthritis models. nih.govtandfonline.com |
| Matrix Metalloproteinases (MMPs) | Prevents MMP activity (e.g., MMP-9). researchgate.nettandfonline.com | Rheumatoid arthritis and cancer models. researchgate.nettandfonline.com |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Activates the Nrf2/HO-1 defense pathway. nih.govmedchemexpress.com | Neuroprotection and ischemic brain injury models. nih.govmedchemexpress.com |
| Cyclooxygenase-2 (COX-2) | Downregulates expression in tumor tissues. researchgate.net | Pancreatic tumor models. researchgate.net |
| Caspase Activation | Induces apoptosis through caspase-mediated pathways. researchgate.net | Prostate and myeloid leukemia cancer cell lines. researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
223521-82-2 |
|---|---|
Molecular Formula |
C32H48O5 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C32H48O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18-,19+,23-,24+,25+,26-,28-,29+,30-,31-,32-/m1/s1 |
InChI Key |
HMMGKOVEOFBCAU-GOBAHYPASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C |
Origin of Product |
United States |
Methodological Advancements in Akba Isolation, Synthesis, and Derivatization
Advanced Extraction and Purification Techniques from Natural Sources
The isolation of AKBA from its natural source, the gum resin of Boswellia species, presents challenges due to the complex mixture of related boswellic acids. google.com Modern techniques have focused on improving both the efficiency of extraction and the purity of the final compound.
Chromatographic Separation Methodologies (e.g., HPLC, Silica (B1680970) Gel, Reversed Phase)
A variety of chromatographic techniques are employed for the separation of AKBA. High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative method for the quantification and purification of boswellic acids. tandfonline.comresearchgate.netnih.gov The use of a C18 analytical column with a gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) has proven effective for separating the main boswellic acids. researchgate.net For detection, UV spectrophotometry is commonly utilized, with a wavelength of approximately 250 nm being optimal for AKBA due to the presence of the keto group chromophore. tandfonline.com
Column chromatography using silica gel is a fundamental technique for the initial separation of AKBA from crude extracts. nih.gov Dry column vacuum chromatography has also been utilized to yield high-purity AKBA. researchgate.net Reversed-phase chromatography is another valuable tool in the purification process. google.com Furthermore, techniques like Vacuum Liquid Chromatography (VLC) have been employed to directly obtain a cluster of boswellic acids from the gum resin, streamlining the initial extraction process. google.comgoogle.com
Novel Purification Approaches for Enhanced Purity
To achieve higher purity levels of AKBA, novel purification strategies have been developed. One such approach is recycled HPLC , which enhances separation efficiency by allowing the sample to be passed through the column multiple times. google.comgoogle.com This method has been shown to be highly effective in removing closely associated boswellic acids, leading to a significant increase in the purity of AKBA. google.comgoogle.com The use of a novel solvent system, such as 1% ethanol blended with chloroform in the mobile phase, has also been reported to provide very efficient isolation of AKBA. google.comgoogle.com Another innovative technique is Three-Phase Partitioning (TPP) , which has demonstrated a higher extraction yield of AKBA compared to conventional methods like Soxhlet and batch extraction. researchgate.net
Chemical Synthesis Strategies for AKBA and its Analogues
Given the relatively low natural abundance of AKBA in Boswellia resin, chemical synthesis and semi-synthesis have emerged as critical strategies for producing this compound and its analogues in larger quantities for research. google.comnih.gov
| Starting Material | Reagents/Conditions | Product | Reference |
| Boswellic acid mixture | 1. Oxidation (e.g., N-bromosuccinimide) 2. Acetylation (e.g., acetic anhydride/pyridine) | 3β-Acetyl-11-keto-β-boswellic acid (AKBA) | google.comgoogle.com |
| 11-keto-β-boswellic acid (KBA) | Acetylation (e.g., acetic anhydride/pyridine) | 3β-Acetyl-11-keto-β-boswellic acid (AKBA) | google.com |
Specific Reaction Mechanisms (e.g., Oxidation, Acetylation, Amide Coupling)
The key chemical transformations in the semi-synthesis of AKBA involve specific and well-established reaction mechanisms.
Oxidation: The introduction of the C-11 keto group is a crucial step. Allylic oxidation is a common method, and reagents such as N-bromosuccinimide (NBS) in dioxane and water can be used. google.comgoogle.com Chromium trioxide (CrO₃) has also been utilized for the oxidation at C-11. researchgate.net
Acetylation: The conversion of the 3-hydroxyl group to an acetyl group is typically achieved using acetylating agents like acetic anhydride or acetyl chloride, often in the presence of a base such as pyridine. google.com Microwave-assisted acetylation has also been employed to enhance this reaction. google.comgoogle.com
Amide Coupling: For the synthesis of AKBA derivatives, amide coupling reactions are frequently used to modify the C-24 carboxylic acid. Coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are effective for forming amide bonds between AKBA and various amines. nih.govacs.org
Design and Synthesis of Novel AKBA Derivatives for Research
To explore and enhance the biological activities of AKBA, researchers have designed and synthesized a variety of novel derivatives. nih.govnih.govgoogle.com These modifications often target the hydroxyl group at C-3, the keto group at C-11, or the carboxylic acid at C-24. nih.gov
A series of amide derivatives have been synthesized by modifying the C-24 carboxyl group. nih.gov For instance, AKBA has been coupled with N-Boc-ethylenediamine, followed by further reactions to introduce various acyl groups, resulting in a library of novel amide compounds. nih.govacs.org Some of these derivatives have shown enhanced biological activity compared to the parent compound. nih.gov
Another strategy involves the creation of mitochondria-targeted derivatives. By attaching a triphenylphosphine (TPP) cation to AKBA, researchers aim to increase the compound's accumulation within the mitochondria of cells, potentially enhancing its therapeutic effects. researchgate.net
Furthermore, hybrid molecules have been developed by conjugating AKBA with other pharmacologically active scaffolds, such as chalcones, to create compounds with potentially synergistic or novel mechanisms of action. nih.gov The synthesis of analogues with modifications at other positions, such as the introduction of a 2-formyl or 3-keto group, has also been explored to investigate structure-activity relationships. nih.gov
| Derivative Type | Synthetic Strategy | Example of Modification | Reference |
| Amide Derivatives | Amide coupling at C-24 carboxylic acid | Coupling with various amines using HATU | nih.govacs.org |
| Mitochondria-Targeted Derivatives | Attachment of a lipophilic cation | Conjugation with triphenylphosphine (TPP) | researchgate.net |
| Hybrid Molecules | Conjugation with other bioactive molecules | Hybridization with a chalcone scaffold | nih.gov |
| Ring-Modified Analogues | Modification of the pentacyclic core | Introduction of 2-formyl and 3-keto substituents | nih.gov |
Modifications Targeting Specific Structural Moieties (e.g., enone, carboxyl group)
The chemical architecture of AKBA features several reactive sites amenable to modification, with the α,β-unsaturated ketone (enone) in ring C and the carboxyl group at position C-24 being primary targets for derivatization.
Enone Moiety: The enone system, which includes the C-11 keto group and the C-12 olefinic proton, is a critical pharmacophore. Modifications to this region can significantly influence the molecule's biological activity. One notable, albeit discovered rather than synthesized, modification of this moiety is a brominated derivative: 3-acetyl-11-keto-12-bromo-β-boswellic acid (Br-AKBA). jst.go.jp This compound was identified during the isolation and characterization of AKBA from Boswellia serrata extract. jst.go.jp Single-crystal X-ray structure analysis confirmed the presence of a bromine atom at the C-12 position, directly altering the enone system. jst.go.jpresearchgate.net Mass spectroscopy analysis further verified the existence of this brominated derivative within the extract. jst.go.jp While the precise origin of Br-AKBA is not definitively known—whether it is a natural product, an artifact of the extraction process, or a result of environmental factors—its discovery highlights the chemical reactivity of the C-12 position and provides a basis for future synthetic strategies targeting the enone group. jst.go.jp
Carboxyl Group: The carboxyl group at the C-24 position is another principal site for chemical modification. Its acidic nature makes it a versatile handle for introducing a wide range of functional groups through reactions such as esterification and amidation. These modifications are often pursued to alter the molecule's polarity, solubility, and interaction with biological targets. nih.govnih.gov A common strategy involves coupling AKBA with various amines using amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide derivatives. nih.govresearchgate.net Similarly, the carboxyl group can be converted into esters, such as a propargyl ester, which can then serve as an intermediate for further reactions, including copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) to generate triazole hybrids. nih.gov
Exploration of Derivative Classes (e.g., triazole, amide analogs)
Building upon the strategies for modifying specific moieties, researchers have synthesized and evaluated several distinct classes of AKBA derivatives.
Amide Analogs: A significant body of research has been dedicated to the synthesis of AKBA-derived amides. In one study, a series of 26 novel amide derivatives were synthesized by modifying the carboxyl group of AKBA with an ethylenediamine (B42938) linker. nih.gov The synthesis involved an initial coupling with N-Boc-ethylenediamine using HATU as the coupling reagent, followed by deprotection and subsequent reaction with various acyl chlorides. nih.govresearchgate.net Many of the resulting derivatives exhibited enhanced cytotoxic activity against human cancer cell lines compared to the parent AKBA molecule. nih.gov For instance, a mitochondria-targeting derivative, compound 5e, showed antiproliferative activity up to 20-fold stronger than AKBA against the A549 cell line. nih.govresearchgate.net
| Compound Series | Modification Site | Synthetic Strategy | Key Reagents | Noteworthy Findings |
|---|---|---|---|---|
| Amide Derivatives (2a-h) | C-24 Carboxyl Group | Coupling with N-Boc-ethylenediamine, deprotection, and reaction with acyl chlorides. nih.gov | HATU, TFA, TEA. nih.govresearchgate.net | Compound 2a (R=cyclopropanecarbonyl) showed better antitumor activity and selectivity than AKBA. nih.gov |
| Mitochondria-Targeted Amides (5a-e) | C-24 Carboxyl Group | Formation of amide with a linker followed by reaction with triphenylphosphine. nih.gov | HATU, PPh₃. nih.govresearchgate.net | Compound 5e demonstrated the most potent antiproliferative activity, up to 20 times stronger than AKBA (IC₅₀ = 1.32 µM in A549 cells). nih.govresearchgate.net |
Triazole Analogs: The application of "click" chemistry has enabled the synthesis of 1,2,3-triazole-containing hybrids of AKBA. nih.gov This approach involves a copper-catalyzed azide-alkyne cycloaddition reaction. The process begins with the conversion of the C-24 carboxyl group of AKBA into a propargyl derivative. nih.gov This alkyne-containing intermediate is then reacted with various azide-functionalized molecules, such as those derived from menthol or thymol, to yield the corresponding 1,2,3-triazole hybrids. nih.gov The formation of the triazole ring is confirmed by the appearance of characteristic signals in NMR spectra, including a proton peak around δ 8.0 ppm and new carbon peaks around 142 and 122 ppm. nih.gov This methodology allows for the efficient linking of AKBA to other chemical scaffolds, creating hybrid molecules with potentially novel or enhanced biological activities. nih.gov
| Derivative Class | Modification Site | Synthetic Strategy | Key Reaction | Structural Confirmation |
|---|---|---|---|---|
| 1,2,3-Triazole Hybrids | C-24 Carboxyl Group | Conversion of AKBA to a propargyl ester followed by reaction with various azides. nih.gov | Copper-catalyzed azide-alkyne cycloaddition ("click" chemistry). nih.gov | Appearance of characteristic ¹H NMR signal (δ ~8.0 ppm) and ¹³C NMR signals for the triazole ring. nih.gov |
In Vitro and Pre Clinical Mechanistic Investigations of Akba Activity
Regulation of Cellular Signaling Pathways
AKBA is a well-documented modulator of the Nuclear Factor Kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govfrontiersin.org AKBA has been shown to suppress both inducible and constitutive NF-κB activation across various cell types. nih.gov The mechanism of this suppression is multi-faceted. AKBA does not directly prevent the binding of NF-κB to DNA. nih.gov Instead, it targets upstream events in the signaling cascade. nih.gov
Specifically, AKBA inhibits the activation of IκBα kinase (IKK), a key enzyme complex that phosphorylates the inhibitory protein IκBα. nih.gov This inhibition of IKK activation prevents the subsequent phosphorylation, ubiquitination, and degradation of IκBα, which is necessary for the release and nuclear translocation of the active p65 subunit of NF-κB. nih.gov Research indicates that AKBA suppresses IKK activation by inhibiting the upstream kinase, Akt. nih.gov By blocking this cascade, AKBA effectively down-regulates the expression of numerous NF-κB-regulated genes that are involved in inflammatory responses, cell proliferation, and angiogenesis. nih.govnih.gov
A significant aspect of AKBA's mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a primary cellular defense mechanism against oxidative stress. frontiersin.orgmdpi.comnih.govnih.govnih.gov AKBA treatment stimulates the nuclear translocation of Nrf2. frontiersin.orgnih.gov Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). frontiersin.org Molecular docking studies suggest AKBA can bind to the Keap1/Nrf2 binding sites, promoting the dissociation of Nrf2 from Keap1. frontiersin.org
Once freed, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. frontiersin.org A key target gene is HO-1, an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties. researchgate.net By activating the Nrf2/HO-1 pathway, AKBA enhances the cellular antioxidant capacity, leading to a reduction in reactive oxygen species (ROS) levels and protection against oxidative damage and apoptosis. frontiersin.orgnih.govnih.gov This antioxidant response has been observed in various preclinical models, including those for sciatic nerve injury, cataracts, and neurodegenerative diseases. frontiersin.orgmdpi.comnih.gov
Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-regulated Kinase (ERK) Pathways
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The ERK/MAPK pathway, a key component of this system, involves a phosphorylation cascade where growth factors binding to receptor tyrosine kinases activate RAS, which in turn activates RAF. youtube.com RAF then phosphorylates MEK1/2, which subsequently phosphorylates and activates ERK1/2. youtube.comsemanticscholar.org Activated ERKs translocate to the nucleus to activate transcription factors, promoting gene expression related to cell proliferation and survival. youtube.comsemanticscholar.org
In pre-clinical studies, AKBA has been shown to modulate this pathway. Animal experiments on a U87-MG glioma orthotopic model demonstrated that AKBA reduced the expression ratio of phosphorylated ERK (p-ERK) to total ERK. nih.gov This suggests that one of the anti-tumor mechanisms of AKBA may involve the inhibition of the ERK/MAPK signaling pathway. nih.gov The pathway's involvement in promoting tumor angiogenesis, growth, and metastasis underscores the potential significance of its inhibition. nih.gov
Phosphatase and Tensin Homolog (PTEN)/Akt/Cyclooxygenase-2 (COX-2) Signaling
The PTEN/Akt/COX-2 signaling axis is critically involved in inflammation and cancer progression. oncotarget.com Cyclooxygenase-2 (COX-2) is an enzyme that converts arachidonic acid into prostaglandins (B1171923), such as prostaglandin (B15479496) E2 (PGE2), which are involved in cell proliferation and apoptosis. bjmu.edu.cndovepress.com The PI3K/Akt pathway is a known regulator of COX-2 expression. oncotarget.comnih.gov The tumor suppressor PTEN negatively regulates the PI3K/Akt pathway; therefore, activation of PTEN can antagonize Akt's function. bjmu.edu.cnnih.gov
AKBA has demonstrated influence over components of this pathway. It is recognized as an inhibitor of 5-lipoxygenase (5-LOX), and studies have shown it can act synergistically with COX-2 inhibitors to counteract excitotoxic damage in vivo. mdpi.com In vitro studies suggest that the PI3K/AKT pathway is a target of AKBA in gastric cancer cell lines, where its inhibition contributes to the suppression of cell migration. researchgate.net The interplay within this pathway is complex; for instance, PGE2 can induce COX-2 expression via the PI3K-Akt pathway, creating a positive feedback loop that promotes tumor growth, which can be abrogated by inhibiting both COX-2 and PI3K-Akt. dovepress.com Furthermore, studies on other compounds have shown that inhibiting NF-κB and COX-2 can lead to increased PTEN expression and subsequent suppression of the PI3K/Akt pathway, a mechanism that may be relevant to AKBA's activity. nih.govnih.gov
Notch Signaling Pathway Suppression
The Notch signaling pathway is a conserved cellular signaling system that plays a pivotal role in cell proliferation, differentiation, and apoptosis. nih.govnih.gov Aberrant activation of this pathway is associated with the progression of various cancers, including prostate cancer, by maintaining cancer stem-like cell properties and promoting chemoresistance. springermedizin.deresearchgate.net
In vitro studies have demonstrated that AKBA exerts an antiproliferative effect by significantly downregulating Notch signaling mediators in prostate cancer (PrCa) cells. springermedizin.de Research on PC3 prostate cancer cells showed that AKBA dose-dependently suppressed cell proliferation. researchgate.net The mechanism involves the suppression of key components of the Notch pathway, which has been shown in other contexts to inhibit tumor cell growth and migration. nih.govspringermedizin.de By targeting this pathway, AKBA may help to overcome the survival advantages and treatment resistance conferred by active Notch signaling in cancer cells. nih.govspringermedizin.de
Epidermal Growth Factor Receptor (EGFR) and ATM/P53 Pathway Modulation
The ATM/p53 pathway is a critical component of the DNA damage response. nih.govnih.gov Upon sensing DNA double-strand breaks, the ATM (ataxia telangiectasia-mutated) kinase is activated, which in turn phosphorylates key proteins, including p53. nih.govnih.gov This activation can lead to cell cycle arrest, DNA repair, or apoptosis to prevent the propagation of damaged cells. nih.gov
AKBA has been observed to modulate this pathway in pre-clinical models. In animal experiments involving a U87-MG glioma orthotopic model, treatment with AKBA was found to reduce the expression of p53. nih.gov This suggests that AKBA's anti-glioblastoma effect could be related to the modulation of the p53 pathway, potentially in conjunction with its effects on tumor cell metabolism and autophagy. nih.gov
Glycogen Synthase Kinase-3 Beta (GSK-3β)/β-Catenin Signaling Pathway Activation
The Wnt/β-catenin signaling pathway is highly conserved and crucial for embryonic development and tissue homeostasis. nih.gov A key regulatory component of this pathway is a destruction complex that includes Axin, APC, and Glycogen Synthase Kinase-3 Beta (GSK-3β). researchgate.net In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for degradation. nih.govnih.gov Pathway activation leads to the inhibition of GSK-3β, allowing β-catenin to accumulate, enter the nucleus, and activate the transcription of target genes like cyclin D1, which promotes cell proliferation. nih.govnih.gov
While the GSK-3β/β-catenin pathway is a known therapeutic target in various diseases, direct in vitro or pre-clinical evidence detailing the specific activation of this pathway by AKBA is not extensively documented in the provided search results. The pathway is known to be activated by other therapeutic modalities, leading to the promotion of cell proliferation in specific contexts, such as neural stem cells. nih.gov Further research is required to elucidate the precise role, if any, of AKBA in directly activating or modulating the GSK-3β/β-catenin signaling cascade.
Toll-like Receptor (TLR)7/8 and Interferon Regulatory Factor (IRF) Signaling Pathways
Toll-like receptors (TLRs) are pattern recognition receptors integral to the innate immune system. nih.gov TLR7 and TLR8, located in the endosome, recognize single-stranded RNA molecules and trigger antiviral defense responses. nih.gov Their activation initiates signaling cascades that involve the recruitment of adaptor proteins like MyD88, leading to the activation of transcription factors such as Interferon Regulatory Factors (IRFs) and NF-κB. nih.govnih.gov This results in the production of type I interferons and other inflammatory cytokines. nih.gov
AKBA has been shown to modulate TLR-mediated signaling. Specifically, it inhibits the toll-like receptor-mediated activation of monocytes. researchgate.net This inhibitory action includes the downregulation of lipopolysaccharide (LPS)-induced production of inflammatory mediators. researchgate.net The signaling pathways for TLR7 and TLR8 are known to be complex, involving critical roles for IRAK-4 and IRAK-1 in the induction of IFN-α/β. nih.gov By inhibiting these pathways, AKBA can attenuate the inflammatory responses driven by TLR activation. researchgate.net
Cellular Responses and Biological Effects (In Vitro and Animal Models)
In vitro and in animal models, AKBA elicits a wide range of cellular responses and biological effects, primarily stemming from its anti-inflammatory, antioxidant, and anti-tumor properties. nih.govnih.gov
Anti-Tumor Effects: AKBA demonstrates significant anti-tumor activity across various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in breast, non-small-cell lung, and gastric cancer cells. nih.gov In prostate cancer cells, AKBA treatment leads to a reduction in cell survival, nuclear condensation, mitochondrial membrane depolarization, and activation of caspases, all hallmarks of apoptosis. springermedizin.de This is further evidenced by an increase in the Bax/Bcl2 ratio. springermedizin.denih.gov Additionally, AKBA can induce cell cycle arrest at the G0/G1 phase, substantiated by the reduced expression of cyclin D1 and CDK4. springermedizin.de In glioma, AKBA's anti-tumor effect is linked to the inhibition of autophagy and the modulation of tumor cell metabolism. nih.gov
Anti-inflammatory and Antioxidant Effects: AKBA is a potent anti-inflammatory agent. nih.gov It has been shown to inhibit the production of proinflammatory cytokines like IL-1β, IL-6, and TNF-α in LPS-exposed H9C2 cardiomyocytes. nih.gov This anti-inflammatory action is often attributed to the downregulation of the NF-κB signaling pathway. nih.gov The compound also exhibits significant antioxidant effects. nih.gov It can alleviate oxidative stress by increasing superoxide (B77818) dismutase activity and reducing lipid peroxidation. nih.gov In models of colitis, AKBA was found to have antioxidant effects by increasing the levels of reduced total thiol content. nih.gov
Neuroprotective Effects: In the context of the nervous system, AKBA displays notable neuroprotective properties. nih.gov It has been shown to protect against glutamate-induced neuronal injury in PC12 and N2a neuronal cells by increasing cell viability. nih.gov In animal models, AKBA ameliorates cerebral injury and counteracts damages associated with neuroinflammation. mdpi.com As an inhibitor of 5-LOX, it is considered a possible neuroprotectant by reducing toxicity to microglia and macrophages. nih.gov
Metabolic and Cardioprotective Effects: Studies on diabetic rats show that AKBA can protect against diabetic cardiomyopathy. nih.gov This protective effect involves the activation of AMPK, which in turn helps control insulin (B600854) release, cardiac metabolism, and antioxidant and anti-inflammatory responses. nih.gov AKBA treatment was observed to reverse the increase in cell death markers like Bax and caspase-3 and the decrease in the protective protein Bcl2 in the heart tissue of diabetic rats. nih.gov
The table below summarizes the principal biological effects of AKBA observed in pre-clinical research.
Induction of Apoptosis in Cancer Cell Lines
3β-Acetyl-11-keto-β-boswellic acid (AKBA) has demonstrated the ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This has been observed in cancers such as colon adenocarcinoma, prostate cancer, gastric cancer, glioblastoma, breast cancer, leukemia, and lung cancer. frontiersin.orgarchivesofmedicalscience.com
AKBA's apoptotic effects have been noted in both androgen-dependent and androgen-independent prostate cancer cells. researchgate.net Studies on human prostate cancer cell lines, LNCaP and PC-3, have shown that AKBA induces apoptosis at concentrations above 10 microg/mL. nih.govaacrjournals.org In glioblastoma cells, AKBA has been shown to have a potent anti-proliferative and apoptotic effect. nih.gov Research on breast cancer cell lines, including MCF-7 and BT-474, has also revealed significant antiproliferative and apoptotic potential. archivesofmedicalscience.com Furthermore, AKBA has been found to inhibit the growth of various other cancer cell lines, including those of the colon, and has shown cytotoxic activity against leukemia and lung cancer cells. frontiersin.orgnih.gov
Induction of Apoptosis by AKBA in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Colon Adenocarcinoma | HCT-116 | Induces apoptosis. | frontiersin.org |
| Prostate Cancer | LNCaP, PC-3 | Induces apoptosis at concentrations >10 µg/mL. | nih.govaacrjournals.org |
| Glioblastoma | A172, U251, U87-MG | Exerts potent anti-proliferative and apoptotic activity. | nih.govnih.gov |
| Breast Cancer | MCF-7, BT-474, MDA-MB-231 | Exhibits significant antiproliferative potential and induces apoptosis. | archivesofmedicalscience.com |
| Leukemia | HL-60 | Shows anti-tumor activity and induces apoptosis. | frontiersin.org |
| Lung Cancer | A549, H460, H1299 | Reduces cell viability and induces apoptosis. | nih.gov |
AKBA has been observed to induce cell cycle arrest, primarily in the G0/G1 phase, in several cancer cell lines. For instance, in non-small cell lung cancer (NSCLC) A549 cells, AKBA was found to arrest the cell cycle at the G0/G1 phase. nih.gov This arrest prevents the cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting cell proliferation. researchgate.net Similarly, in breast precancerous lesion MCF-10AT cells, AKBA has been shown to induce G1-phase arrest. nih.gov
The mechanism behind this cell cycle arrest often involves the regulation of key proteins. For example, in A549 cells, AKBA treatment was associated with the upregulation of the p21 gene, a protein known to be involved in G1 phase cell cycle arrest. researchgate.net In glioblastoma cells, AKBA has been found to arrest the cell cycle at the G2/M phase by regulating the p21/FOXM1/cyclin B1 pathway. nih.gov
A key mechanism through which AKBA induces apoptosis is the activation of caspases, a family of protease enzymes that play an essential role in programmed cell death. youtube.com The activation of initiator caspases, such as caspase-8, can trigger a cascade leading to the activation of executioner caspases, like caspase-3. youtube.com
In prostate cancer cells, AKBA-induced apoptosis is correlated with the activation of both caspase-3 and caspase-8. nih.govaacrjournals.org Similarly, in glioblastoma cells, AKBA treatment leads to the activation of caspase 3/7. nih.gov The activation of these caspases subsequently leads to the cleavage of specific cellular substrates, including poly(ADP)ribose polymerase (PARP). nih.gov PARP is a protein involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. nih.gov Studies have shown that AKBA treatment results in PARP cleavage in prostate cancer and glioblastoma cell lines. nih.govnih.govnih.gov This cleavage renders the PARP enzyme inactive, preventing DNA repair and contributing to cell death.
AKBA-Induced Caspase Activation and PARP Cleavage
| Cancer Type | Cell Line(s) | Activated Caspases | PARP Cleavage | Reference |
|---|---|---|---|---|
| Prostate Cancer | LNCaP, PC-3 | Caspase-3, Caspase-8 | Yes | nih.govaacrjournals.org |
| Glioblastoma | A172, U251, U87-MG | Caspase-3/7 | Yes | nih.govnih.gov |
| Breast Cancer | MCF-7, BT-474 | Caspase-3 | Yes | archivesofmedicalscience.com |
AKBA influences the expression of key proteins that regulate apoptosis, particularly those belonging to the Bcl-2 family. The Bcl-2 family includes both pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. The balance between these opposing proteins is crucial in determining a cell's fate.
In several cancer cell lines, AKBA has been shown to shift this balance in favor of apoptosis. For instance, in human lens epithelial cells under oxidative stress, AKBA treatment led to a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov This alteration in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway. dovepress.com Similarly, in non-small cell lung cancer A549 cells, AKBA treatment resulted in the upregulation of Bax and downregulation of Bcl-xl, another anti-apoptotic protein. dovepress.com
AKBA has been shown to induce the generation of reactive oxygen species (ROS) and cause mitochondrial depolarization in cancer cells, further contributing to its apoptotic effects. ROS are chemically reactive molecules containing oxygen that can damage cellular components, including DNA, proteins, and lipids, leading to cell death.
In prostate cancer PC3 cells, AKBA treatment led to enhanced intracellular ROS generation. researchgate.net This increase in ROS can lead to mitochondrial dysfunction. researchgate.net The mitochondrial membrane potential is crucial for maintaining mitochondrial function, and its loss, known as mitochondrial depolarization, is an early event in apoptosis. nih.gov Studies on glioblastoma and prostate cancer cells have demonstrated that AKBA treatment leads to a decrease in mitochondrial membrane potential. nih.govresearchgate.net This depolarization can trigger the release of pro-apoptotic factors from the mitochondria, ultimately leading to caspase activation and cell death.
Immunomodulatory Effects on Immune Cell Function
Beyond its direct effects on cancer cells, AKBA also exhibits immunomodulatory properties, particularly affecting the function of immune cells like T-cells.
AKBA has been shown to inhibit the proliferation and activation of T-cells, which are key players in the adaptive immune response. In studies using human peripheral blood mononuclear cells (PBMCs), AKBA, at non-cytotoxic concentrations, significantly reduced T-cell proliferation. nih.gov Specifically, a concentration of 0.025 µM of AKBA was effective in reducing T-cell proliferation. nih.gov
Furthermore, AKBA can inhibit T-cell activation. nih.gov One of the markers of T-cell activation is the expression of CD25 on the cell surface. Research has shown that AKBA at a concentration of 0.025 µM significantly reduced CD25 expression on both CD4+ and CD8+ T-cells without causing cell death. nih.gov This suggests that AKBA can modulate the immune response by dampening T-cell activity.
Modulation of Dendritic Cell Maturation and Cytokine Secretion
AKBA has been shown to influence the maturation and function of dendritic cells (DCs), which are critical antigen-presenting cells that bridge the innate and adaptive immune systems. Research indicates that AKBA can modulate the secretion of several key cytokines from these cells. Specifically, studies have demonstrated that AKBA can reduce the expression of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ) in human peripheral blood mononuclear cells (PBMCs). This modulation of cytokine production is a key aspect of AKBA's immunomodulatory effects.
Table 1: Effect of AKBA on Cytokine Secretion
| Cytokine | Effect | Cell Type |
|---|---|---|
| IL-1β | Reduced expression | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| IL-2 | Reduced expression | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| IL-4 | Reduced expression | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| IL-6 | Reduced expression/inhibition of production | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| IFN-γ | Reduced expression | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| TNF-α | Reduced expression/inhibition of production | Human Peripheral Blood Mononuclear Cells (PBMCs) |
Neurobiological Activities and Mechanisms
AKBA has demonstrated a range of neurobiological activities in pre-clinical models, primarily centered around its neuroprotective and anti-inflammatory properties.
Neuroprotection in Models of Ischemic Brain Injury and Aging
In animal models of ischemic stroke, AKBA has been shown to confer neuroprotective effects. Studies have reported that treatment with AKBA can lead to a reduction in infarct volume and an improvement in neurological deficits following an ischemic event. The underlying mechanisms for this neuroprotection are attributed to its anti-oxidative, anti-inflammatory, and anti-apoptotic properties. Furthermore, in a model of Alzheimer's disease, AKBA has been shown to protect neurons from amyloid-beta-induced toxicity, suggesting a potential role in mitigating age-related neurodegenerative processes.
Inhibition of Neuroinflammation
A key aspect of AKBA's neurobiological activity is its ability to inhibit neuroinflammation. This is achieved through the suppression of pro-inflammatory mediators within the central nervous system. As in the peripheral immune system, AKBA has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in neurological contexts. By downregulating these inflammatory pathways, AKBA can help to reduce the detrimental effects of inflammation on neuronal tissue.
Effects on Nerve Repair and Regeneration
Pre-clinical studies have also pointed towards a role for AKBA in promoting nerve repair and regeneration. In animal models of peripheral nerve injury, the administration of AKBA has been associated with enhanced functional recovery and nerve regeneration. These findings suggest that AKBA may have therapeutic potential in conditions involving nerve damage.
Anti-inflammatory Cellular Mechanisms
The anti-inflammatory effects of AKBA are underpinned by its actions on various cellular and molecular pathways.
Suppression of Inflammatory Cytokines and Mediators
A primary mechanism of AKBA's anti-inflammatory action is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent inflammatory mediators involved in a variety of inflammatory diseases. By inhibiting 5-LOX, AKBA effectively curtails a significant inflammatory cascade.
Furthermore, AKBA's anti-inflammatory activity extends to other critical pathways, including the inhibition of nuclear factor-kappa B (NF-κB) signaling and cyclooxygenase-2 (COX-2). NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. AKBA has also been shown to reduce the expression of a wide array of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-2, IL-4, IL-6, and IFN-γ in human peripheral blood mononuclear cells. In some instances, it has also been reported to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).
Table 2: Summary of AKBA's Anti-inflammatory Cellular Mechanisms
| Target | Effect |
|---|---|
| 5-lipoxygenase (5-LOX) | Inhibition |
| Leukotriene Synthesis | Prevention |
| Nuclear Factor-kappa B (NF-κB) | Inhibition of activity |
| Cyclooxygenase-2 (COX-2) | Inhibition of activity |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Inhibition of production |
| Anti-inflammatory Cytokines (IL-10) | Increased production |
Inhibition of Complement System Activation
AKBA has been shown to modulate the complement system, a critical component of the innate immune response. Research indicates that boswellic acids, including AKBA, can inhibit the complement cascade at the level of C3-convertase, a key enzyme in the system. researchgate.netnih.gov This action blocks the transformation of complement component C3 into its active forms, C3a and C3b, thereby suppressing the downstream inflammatory effects mediated by the complement system. researchgate.netnih.gov This inhibitory effect on complement activation is a component of AKBA's broader anti-inflammatory properties. nih.gov
Attenuation of Oxidative Stress (Cellular Level)
AKBA demonstrates significant antioxidant effects at the cellular level through various mechanisms. Studies have shown that AKBA can protect cells from oxidative injury by reducing intracellular reactive oxygen species (ROS) levels. scienceopen.comresearchgate.netnih.gov This protective capability is partly attributed to its ability to suppress NOX1, a major enzyme involved in the generation of ROS. scienceopen.com
A key mechanism in AKBA's antioxidant activity is the activation of the Keap1/Nrf2/HO-1 signaling pathway. scienceopen.comaun.edu.eg By promoting the nuclear translocation of Nuclear factor-erythroid 2-related factor 2 (Nrf2), AKBA upregulates the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione (B108866) peroxidase (GPx). scienceopen.comnih.govaun.edu.eg In spontaneously hypertensive rats, AKBA treatment effectively restored SOD and GPx bioactivity while reducing levels of malondialdehyde (MDA), an end-product of lipid peroxidation. nih.gov Furthermore, in human lens epithelial cells subjected to hydrogen peroxide-induced stress, pretreatment with AKBA observably suppressed intracellular ROS levels and increased cell viability. scienceopen.com It has also been shown to increase total thiol content, another aspect of the antioxidant defense mechanism. researchgate.net
Summary of AKBA's Effects on Cellular Oxidative Stress Markers
| Experimental Model | Key Findings | Mechanism/Pathway | Reference |
|---|---|---|---|
| Human Lens Epithelial Cells (HLECs) | Decreased intracellular ROS levels; Increased cell viability under H2O2 stimulation. | Activation of Nrf2/HO-1 pathway; Modulation of Bax/caspase-3. | scienceopen.com |
| Fibroblast Cells (in vitro) | Decreased intracellular ROS levels induced by Angiotensin II. | Attenuation of TGF-β1/Smad3 pathway. | nih.gov |
| Rat Sciatic Nerve Injury Model | Reduced lipid peroxidation; Upregulated antioxidant enzymes. | Activation of Nrf2/HO-1 signaling pathway. | aun.edu.eg |
| H9C2 Cardiomyocyte Cells | Increased total thiol content; Decreased nitric oxide (NO) levels after LPS stimulation. | Enhancement of antioxidant defense mechanisms. | researchgate.net |
| Rat Hepatic Tissue (in vivo) | Ameliorated increases in lipid peroxidation (LPO) and protein carbonyl contents (PCC) induced by Benzo(a)pyrene. | Radical scavenging activity. | healthline.com |
Effects on Bone Metabolism at the Cellular Level (e.g., Osteogenesis, Anti-osteolytic Activity)
AKBA has demonstrated potential effects on bone metabolism, specifically in promoting bone formation (osteogenesis) and counteracting bone degradation (anti-osteolytic activity). In studies using models of titanium particle-induced osteolysis, a condition that can lead to prosthetic loosening, AKBA treatment has been shown to enhance new bone regeneration. nih.govmedznat.ru
At the cellular level, AKBA attenuates the inhibitory effect of wear particles on osteogenic differentiation. nih.gov Research has shown that AKBA treatment leads to the increased expression of key osteogenic markers, including Alkaline Phosphatase (ALP), Osterix (Osx), and Osteocalcin (OCN). medznat.ru The mechanism for this appears to involve the activation of the GSK-3β/β-catenin signaling pathway, which is crucial for promoting osteoblast proliferation and differentiation. nih.gov In animal models, morphometric analysis confirmed that AKBA treatment reduced the eroded bone surface and prevented the decrease in bone thickness around implants. nih.gov
Research Findings on AKBA and Bone Metabolism
| Experimental Model | Effect | Key Markers/Pathways Affected | Reference |
|---|---|---|---|
| Titanium Particle-Induced Osteolysis in Rats | Enhanced new bone regeneration; Attenuated osteolysis. | Increased expression of ALP, Osterix, and OCN. | medznat.ru |
| Titanium Particle-Stimulated MC3T3-E1 Cells | Attenuated osteogenic inhibition. | Activation of the GSK-3β/β-catenin signaling pathway. | nih.gov |
| Ovariectomy-Induced Osteoporosis in Rats | Studied for anti-osteoporotic activity. | Not specified. | researchgate.net |
Anti-infective Cellular Research
AKBA has shown significant activity against bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. Research demonstrates that AKBA can both inhibit the formation of new biofilms and eradicate pre-existing ones.
Studies focusing on oral pathogens found that AKBA effectively inhibited biofilm formation by Streptococcus mutans and Actinomyces viscosus, with a 50% biofilm inhibition concentration (MBIC₅₀) of 16 μg/ml. It was also effective at reducing preformed biofilms of these bacteria, with a 50% biofilm reduction concentration (MBRC₅₀) of 32 μg/ml. Similar antibiofilm activity has been documented against staphylococcal species. AKBA inhibited biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis and was also capable of reducing their preformed biofilms. More recent research on methicillin-resistant S. aureus (MRSA) confirmed that AKBA could significantly inhibit biofilm formation at a concentration of 1 µg/mL and eradicate preformed biofilms at 4 µg/mL. The proposed mechanism for this anti-biofilm activity may involve interference with the Agr quorum-sensing system.
Antibiofilm Activity of AKBA
| Target Organism | Activity | Effective Concentration | Reference |
|---|---|---|---|
| Streptococcus mutans | Inhibition & Eradication | MBIC₅₀: 16 μg/ml; MBRC₅₀: 32 μg/ml | |
| Actinomyces viscosus | Inhibition & Eradication | MBIC₅₀: 16 μg/ml; MBRC₅₀: 32 μg/ml | |
| Staphylococcus aureus (including MRSA) | Inhibition & Eradication | Inhibition at 1 μg/mL; Eradication at 4 μg/mL (for MRSA) | |
| Staphylococcus epidermidis | Inhibition & Eradication | Not specified. |
While boswellic acids are recognized for broad antiviral activity against viruses such as Herpes Simplex Virus-1 (HSV-1) and Chikungunya virus (CHIKV), direct in vitro research on the efficacy of isolated 3beta-Acetyl-11-keto-beta-boswellic acid against SARS-CoV-2 is limited. Theoretical and indirect studies suggest a potential role. In silico docking studies have indicated that boswellic acid could potentially inhibit SARS-CoV-2 target proteins, including the main protease (Mpro) responsible for replication. researchgate.net
Furthermore, a 2025 study investigated an herbal mixture containing Boswellia serrata (a source of AKBA), Commiphora myrrha, and propolis. nih.gov This mixture demonstrated effective antiviral activity against SARS-CoV-2 variants in Vero E6 and Calu-3 cell lines. nih.gov While AKBA was identified as a key component of the mixture, these findings reflect the activity of the combination of herbs rather than AKBA as an isolated compound. nih.gov Therefore, while preclinical data suggest boswellic acids have potential, further direct studies are required to confirm the specific antiviral activity of AKBA against SARS-CoV-2.
In the search for new antiprotozoal agents, AKBA has been identified as having potent activity against Leishmania donovani, the parasite responsible for the visceral form of leishmaniasis. In in vitro testing against the axenic amastigote stage of the parasite, AKBA demonstrated the strongest activity among several tested boswellic acid derivatives.
The half-maximal inhibitory concentration (IC₅₀) of AKBA against L. donovani axenic amastigotes was determined to be 0.88 µM. This activity was considerably greater than that of related boswellic acids that lack the keto group at the C-11 position, indicating the importance of this functional group for its antileishmanial effect. However, in subsequent testing against intracellular amastigotes residing within murine macrophages, AKBA was found to be inactive. This lack of intracellular activity may be related to the acidic nature of the compound and the acidic environment of the parasitophorous vacuoles where the parasite resides.
Antiparasitic Activity of AKBA Against Leishmania donovani
| Parasite Form | Activity | IC₅₀ Value | Reference |
|---|---|---|---|
| Axenic Amastigotes | Active | 0.88 µM | |
| Intracellular Amastigotes (in murine macrophages) | Inactive | N/A |
Modulation of Extracellular Matrix (ECM) Degradation in Disease Models
This compound (AKBA) has been the subject of numerous in vitro and pre-clinical studies to elucidate its mechanisms of action, particularly concerning the modulation of extracellular matrix (ECM) degradation in various disease models. The ECM is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Its degradation is a key pathological feature in diseases such as osteoarthritis, rheumatoid arthritis, and fibrosis. AKBA has been shown to interfere with these degradative processes through multiple mechanisms, primarily by inhibiting the activity of matrix metalloproteinases (MMPs) and modulating signaling pathways that control ECM protein synthesis.
In the context of osteoarthritis, a disease characterized by the progressive degradation of articular cartilage, AKBA has demonstrated a protective effect on the ECM. researchgate.net A study on a rat model of osteoarthritis and lipopolysaccharide (LPS)-induced rat chondrocytes found that AKBA could restrain the degradation of the ECM. researchgate.net The compound was observed to inhibit the expression of inflammatory mediators and markers related to ECM degradation. researchgate.net This protective role is crucial as the breakdown of major ECM components in cartilage, such as type II collagen and aggrecan, is a central event in the pathogenesis of osteoarthritis. nih.gov The balance between the synthesis and degradation of these macromolecules is vital for maintaining joint homeostasis, and its disruption leads to progressive joint damage. nih.gov
Furthermore, in models of inflammatory conditions that drive ECM degradation, AKBA has shown significant inhibitory effects on key enzymes. In human microvascular endothelial cells (HMECs) stimulated with tumor necrosis factor-alpha (TNF-α), a potent inflammatory cytokine, a Boswellia serrata extract standardized to contain 30% AKBA was found to be more effective than a 3% extract in preventing the TNF-α-induced expression and activity of MMP-3, MMP-10, and MMP-12. plthealth.com These MMPs are known to degrade various components of the ECM. The study also noted that this Boswellia extract protected against experimental arthritis in an in-vivo model. plthealth.com
The effect of AKBA on MMPs is not always straightforward and can be concentration-dependent. In a study using HaCaT keratinocytes, a model for skin inflammation, low concentrations of AKBA in combination with interleukin-1α (IL-1α) actually increased the upregulation of MMP-9. nih.gov However, at higher concentrations, AKBA abolished the IL-1α-induced phosphorylation of NF-κB p65, a key transcription factor involved in inflammatory responses and MMP expression. nih.gov This suggests a complex regulatory role for AKBA in ECM remodeling.
In pre-clinical models of fibrosis, which is characterized by the excessive deposition of ECM components like collagen, AKBA has also been investigated. nih.govresearchgate.net A study on spontaneously hypertensive rats, a model that develops vascular fibrosis, demonstrated that AKBA treatment significantly decreased collagen deposition in the vascular walls. scispace.com The mechanism for this was linked to the inhibition of the TGF-β1/Smad3 signaling pathway, a key pathway in the development of fibrosis, and a reduction in oxidative stress. scispace.com AKBA was also found to decrease intracellular reactive oxygen species (ROS) production in angiotensin II-stimulated fibroblasts in a dose-dependent manner. scispace.com
The table below summarizes key findings from in vitro and pre-clinical studies on the modulation of ECM degradation by AKBA.
| Model System | Key Findings | Reported Mechanism of Action |
| Hulth-Telhag rat osteoarthritis model and lipopolysaccharide (LPS)-induced rat chondrocytes | AKBA restrained inflammation and extracellular matrix (ECM) degradation. | Suppression of the NF-κB pathway. researchgate.net |
| Human Microvascular Endothelial Cells (HMECs) stimulated with TNF-α | Boswellia serrata extract with 30% AKBA prevented TNF-α-induced expression and activity of MMP-3, MMP-10, and MMP-12. | Anti-inflammatory properties. plthealth.com |
| HaCaT keratinocytes stimulated with IL-1α | Low concentration of AKBA with IL-1α enhanced MMP-9 upregulation; high concentration abolished IL-1α-induced NF-κB p65 phosphorylation. | Modulation of JNK-mediated NF-κB pathway. nih.gov |
| Spontaneously Hypertensive Rats (SHR) | AKBA decreased collagen deposition in vascular walls and reduced hydroxyproline (B1673980) levels. | Inhibition of TGF-β1/Smad3 pathway and antioxidant effects. scispace.com |
| Angiotensin II-stimulated fibroblasts | AKBA dose-dependently decreased intracellular reactive oxygen species (ROS) production. | Antioxidant activity. scispace.com |
| Collagen-Induced Arthritis Model | A standardized extract of Boswellia serrata containing 30% AKBA reduced inflammation and preserved matrix proteins. | Inhibition of enzymes that hydrolyze matrix proteins. nih.gov |
These findings from various in vitro and pre-clinical disease models highlight the potential of AKBA to modulate ECM degradation, a critical process in the pathophysiology of several chronic diseases. The primary mechanisms appear to involve the inhibition of key matrix-degrading enzymes and the modulation of inflammatory and fibrotic signaling pathways.
Structural Activity Relationship Sar Studies of Akba and Its Derivatives
Identification of Pharmacophoric Features and Key Structural Requirements
The biological activity of AKBA is not attributed to a single functional group but rather to a specific combination of structural features working in concert. The core pharmacophore, or the essential three-dimensional arrangement of atoms required for biological activity, has been delineated through extensive research.
The fundamental framework for activity is the pentacyclic triterpene ring system. nih.gov This rigid, lipophilic structure is crucial for binding to the molecular target, acting as a scaffold that correctly orients the active functional groups. nih.gov Studies have demonstrated that this ring system is vital for interacting with a highly selective effector site on target enzymes like 5-lipoxygenase (5-LOX). nih.gov
While the pentacyclic scaffold is necessary for binding, it is not sufficient for potent inhibitory activity. Specific functional groups are required to confer the compound's biological power. The two most critical features identified are:
The 11-keto group: Located on the C-ring of the triterpene structure, this group is indispensable for significant inhibitory activity, particularly against 5-LOX. nih.gov Its presence dramatically enhances the potency of the molecule compared to analogues lacking it.
A hydrophilic group on Ring A: A hydrophilic functional group, such as the acetyl group at the C-3 position, is also essential for inhibitory action. nih.gov
Together, the pentacyclic backbone for binding, the 11-keto function, and the hydrophilic group on ring A constitute the key structural requirements for the potent biological activity of AKBA. nih.gov
Impact of Chemical Modifications on Biological Activity
Chemical modifications of AKBA have been concentrated on three primary sites: the C-3 acetoxy group, the C-24 carboxylic acid group, and the A-ring. nih.govacs.org
Modifications at C-3: The acetoxy group at the C-3 position plays a significant role in the molecule's activity. Its replacement with a hydroxyl group (forming 11-keto-β-boswellic acid, or KBA) or a propionyloxy group has been shown to decrease the compound's antitumor activity. nih.govacs.org However, deacetylation to a hydroxyl group only slightly diminishes its 5-LOX inhibitory potency, suggesting this site may be more critical for certain activities (like anticancer effects) than others. nih.gov
Modifications at C-24: The carboxylic acid group at C-24 is a key site for derivatization. Reducing this group to an alcohol function was found to only slightly decrease the 5-LOX inhibitory potency. nih.gov In contrast, converting the carboxylic acid into various amides has yielded significant improvements in biological activity. nih.govacs.org For instance, coupling AKBA with an ethylenediamine (B42938) linker at the carboxyl group has led to derivatives with substantially enhanced antiproliferative profiles. nih.govacs.org This suggests that the C-24 position is highly amenable to modifications that can improve target affinity and potency.
Modifications to the Pentacyclic Rings: While less common, modifications to the A-ring have been explored. These transformations, such as creating derivatives with two nitrogen-containing substituents, have shown some promise in improving antitumor activity over the parent AKBA molecule. acs.org
The structural modifications described above have led to the creation of new analogs with significantly altered potency. The synthesis of derivatives has been a successful strategy for enhancing the therapeutic potential of the natural compound.
Notably, the derivatization of the C-24 carboxyl group has produced some of the most potent analogs. tandfonline.com A series of novel AKBA derivatives synthesized with an ethylenediamine linker at this position were evaluated for their anticancer activities against several human cancer cell lines. nih.govacs.org Many of these derivatives exhibited superior cytotoxicity compared to the parent AKBA. One particular mitochondria-targeting derivative, compound 5e , showed up to a 20-fold increase in antiproliferative activity against the A549 lung cancer cell line. nih.gov
Conversely, some modifications lead to a sharp decrease in activity. Hydrolysis of the C-3 acetoxy group generally resulted in a reduced anticancer effect. acs.org Furthermore, attaching a bulky group like 2-propylvaleryl to the C-24 amide linker led to a significant drop in antiproliferative activity compared to AKBA. acs.org
These findings demonstrate a clear relationship between the chemical structure of AKBA analogs and their resulting biological potency.
| Modification Site | Chemical Change | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| C-3 | Deacetylation (acetoxy to hydroxyl group) | Slightly diminished 5-LOX inhibition; decreased antitumor activity. | nih.gov, nih.gov, acs.org |
| C-3 | Replacement of acetoxy with propionyloxy group | Decreased antitumor activity. | nih.gov, acs.org |
| C-24 | Reduction of carboxyl to alcohol | Slightly diminished 5-LOX inhibition. | nih.gov |
| C-24 | Conversion of carboxyl to various amides | Potency varies with substituent; some derivatives show significantly enhanced (up to 20-fold) antiproliferative activity. | nih.gov, acs.org, tandfonline.com |
| C-24 | Methylation of carboxyl group (methyl ester) | Abolished 5-LOX inhibitory activity. | nih.gov |
Advanced Analytical and Bioanalytical Methodologies for Akba Research
Chromatographic Techniques for Quantification and Characterization
Chromatography is the cornerstone for the separation and analysis of AKBA from complex matrices such as plant resins and biological samples. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the most utilized methods. nih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely applied technique for analyzing boswellic acids. walshmedicalmedia.com Its high resolution and sensitivity make it ideal for separating structurally similar triterpenic acids found in Boswellia extracts.
Reverse-phase HPLC (RP-HPLC) is the predominant mode used for AKBA analysis. rsc.org These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure their reliability. rjptonline.org
Method development typically involves optimizing the mobile phase, stationary phase, and detection parameters. A common stationary phase is a C18 column. nih.gov Mobile phases often consist of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like formic acid to improve peak shape. nih.gov Due to its distinct chromophore—a keto group in conjugation with a double bond—AKBA is readily detected by UV detectors at a maximum wavelength (λmax) of approximately 250 nm. nih.govrsc.org
Validation of these methods is performed to demonstrate their suitability for a specific analytical purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For AKBA, linearity has been demonstrated over wide concentration ranges, for example, from 250 to 20,000 ng/mL, with high correlation coefficients (R²) often exceeding 0.999. rsc.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of an analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For a sensitive RP-HPLC method, the LOD for AKBA was found to be 41.32 ng/mL and the LOQ was 125.21 ng/mL. rsc.org Another study reported equal LOD and LOQ values for AKBA and KBA. nih.gov
Accuracy: This is assessed by recovery studies, where a known amount of pure AKBA is added to a sample matrix. The percentage of the spiked amount that is recovered by the analysis indicates the method's accuracy. Studies show excellent accuracy, with recovery values typically between 98% and 102%. rsc.org
Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For AKBA analysis, precision studies show %RSD values of less than 2%, indicating high repeatability. rsc.org
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage. A robust method for AKBA was found to be unaffected by minor changes in the pH and mobile phase composition. rsc.org
Table 1: Example of Validated RP-HPLC Method Parameters for AKBA Quantification
| Parameter | Finding | Source(s) |
| Chromatographic System | RP-HPLC with UV detection | rsc.org |
| Column | C18 | nih.gov |
| Mobile Phase | Acetonitrile : Milli-Q Water (90:10 v/v) | rsc.org |
| Detection Wavelength | 250 nm | rsc.org |
| Linearity Range | 250 - 20,000 ng/mL | rsc.org |
| Correlation Coefficient (R²) | > 0.999 | rsc.org |
| LOD | 41.32 ng/mL | rsc.org |
| LOQ | 125.21 ng/mL | rsc.org |
| Accuracy (% Recovery) | 98% - 102% | rsc.org |
| Precision (%RSD) | < 2% | rsc.org |
To achieve unequivocal identification and highly sensitive quantification, HPLC systems are often coupled with sophisticated detectors like a Diode Array Detector (DAD) and a tandem mass spectrometer (MS/MS) with an Electrospray Ionization (ESI) source. nih.govresearchgate.net This hyphenated technique, HPLC-DAD-ESI-MS/MS, is considered a gold standard for the analysis of boswellic acids. nih.govnih.gov
The DAD acquires UV-Vis spectra for each peak, which helps to confirm the identity of compounds based on their spectral characteristics. For instance, AKBA and KBA show a characteristic absorption maximum around 250 nm, while other boswellic acids that lack the 11-keto chromophore absorb at around 210 nm. nih.gov
ESI-MS/MS provides a higher level of specificity. The ESI source ionizes the eluted compounds, which are then detected by the mass spectrometer. For AKBA, which has a molecular weight of 512.72 g/mol , the mass spectrometer can detect its quasi-molecular ion. sigmaaldrich.com Further structural confirmation is achieved through MS/MS, where the parent ion is fragmented, and the resulting daughter ions create a specific fragmentation pattern that serves as a molecular fingerprint. nih.govresearchgate.net This high selectivity allows for precise quantification even in highly complex matrices and is essential for metabolic profiling and pharmacokinetic studies. nih.govnih.gov
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is another valuable chromatographic technique used for the analysis of AKBA. ajol.info It allows for the rapid, parallel analysis of multiple samples and serves as a cost-effective method for quality control of herbal materials and formulations. walshmedicalmedia.comajol.info
For the separation of AKBA, HPTLC methods often use silica (B1680970) gel 60 F254 plates. rjptonline.org A representative mobile phase for separating AKBA and other boswellic acids is a mixture of hexane, ethyl acetate, toluene, chloroform, and formic acid. nih.gov After development, the plates are scanned with a densitometer, typically at a wavelength of 254 nm, to quantify the separated compounds. walshmedicalmedia.com Studies have reported a retention factor (Rf) value for AKBA of approximately 0.42. nih.gov HPTLC methods for AKBA have been validated for parameters such as linearity, accuracy, and precision, demonstrating their suitability for quantitative analysis. walshmedicalmedia.comnih.gov
Table 2: HPTLC Method Parameters for AKBA Analysis
| Parameter | Finding | Source(s) |
| Stationary Phase | Silica gel 60 F254 plates | rjptonline.org |
| Mobile Phase | Hexane-ethyl acetate-toluene-chloroform-formic acid | nih.gov |
| Detection Wavelength | 254 nm (Densitometric Scanning) | walshmedicalmedia.com |
| Rf Value for AKBA | ~0.42 | nih.gov |
| Linearity Range | 100-500 ng/band | nih.gov |
| Accuracy (% Recovery) | ~101.56% | nih.gov |
| LOD | 25 ng/band | nih.gov |
| LOQ | 76 ng/band | nih.gov |
The coupling of HPTLC with mass spectrometry (HPTLC-MS) provides a powerful tool for the definitive identification of compounds separated on the TLC plate. nih.gov After densitometric analysis, the spot corresponding to the Rf value of AKBA can be eluted from the plate and introduced into an ESI-MS/MS system. This confirms the identity of the compound by providing its precise mass-to-charge ratio (m/z). For AKBA, HPTLC-ESI-MS/MS analysis has confirmed its identity by detecting an m/z of 513.00. nih.gov This hyphenated approach combines the high throughput of HPTLC with the high specificity of mass spectrometry, making it an excellent technique for both qualitative and quantitative estimations. nih.gov
Spectroscopic and Spectrometric Characterization Methods
Beyond chromatography, various spectroscopic and spectrometric methods are employed for the complete structural elucidation and characterization of isolated AKBA.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H-NMR, ¹³C-NMR) and 2D (e.g., COSY, HMBC, ROESY) NMR spectroscopy are indispensable for the de novo structural elucidation of complex molecules like AKBA. nih.govnih.gov These techniques provide detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of all proton and carbon signals and confirming the pentacyclic triterpenoid (B12794562) structure and the positions of the acetyl and keto functional groups. nih.govnih.gov
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of AKBA shows characteristic absorption bands corresponding to its key structural features. researchgate.netresearchgate.net Prominent peaks include those for C-H stretching vibrations (e.g., ~2921 cm⁻¹) and, most notably, the carbonyl (C=O) groups of the ketone and the acetyl ester (e.g., ~1661-1735 cm⁻¹). researchgate.netresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the compound, allowing for the determination of its elemental formula. researchgate.net As mentioned previously, tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that are crucial for structural confirmation. nih.govresearchgate.net The fragmentation of AKBA can involve losses of water, carbon dioxide, and the acetyl group, providing key pieces of structural information. researchgate.net
X-Ray Crystallography: For absolute structural confirmation, single-crystal X-ray analysis can be performed. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid. This method was used to characterize a brominated derivative of AKBA, providing definitive structural insights into the molecule and its reactivity. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D for Metabolite Identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of AKBA and its metabolites. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide detailed information about the chemical environment of atomic nuclei within the molecule.
1D NMR, particularly ¹H NMR, offers a rapid method for obtaining a preliminary spectral fingerprint of a sample. However, due to the complexity of biological mixtures, significant peak overlap is common, which can obscure the identification of individual compounds. biotium.com To overcome this, 2D NMR experiments such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC) are utilized. caymanchem.comusp.org These experiments resolve overlapping signals into a second dimension, revealing correlations between different nuclei and providing unambiguous assignments of complex molecular structures. biotium.comcaymanchem.com
In the context of AKBA research, 1D and 2D NMR have been instrumental in systemically characterizing its metabolic profile. A study focusing on the in vitro metabolism of AKBA successfully biosynthesized and identified four major metabolites. researchgate.net The use of 1D and 2D NMR spectroscopy was crucial for determining the precise chemical structures of these metabolites, three of which were novel compounds. researchgate.net This level of detailed structural information is vital for understanding the biotransformation of AKBA within biological systems. The primary metabolic pathways identified were the deacetylation of AKBA to form 11-keto-β-boswellic acid (KBA) and subsequent hydroxylation of KBA. researchgate.net
Table 1: Key NMR Techniques in AKBA Metabolite Research
| NMR Technique | Application in AKBA Research | Key Findings | Reference |
|---|---|---|---|
| 1D NMR | Initial characterization and fingerprinting of AKBA and its metabolites. | Provides a foundational spectrum for structural analysis. | researchgate.net |
| 2D NMR (COSY, TOCSY, HSQC) | Detailed structural elucidation and identification of metabolites in complex mixtures. | Enabled the identification of four major metabolites of AKBA, including three novel structures. | researchgate.net |
Mass Spectrometry (MS/MS) for Compound Identification and Fragmentation Patterns
Mass Spectrometry (MS), particularly when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) and used in tandem (MS/MS), is a powerful method for the identification and quantification of AKBA. nih.govnih.gov This technique provides high sensitivity and specificity, allowing for the precise determination of the molecular weight and the structural characterization through fragmentation patterns. nih.govnih.gov
In MS/MS analysis, a precursor ion corresponding to the molecule of interest (e.g., the molecular ion of AKBA) is selected and subjected to fragmentation. The resulting product ions create a unique fragmentation pattern, or "fingerprint," that is characteristic of the compound's structure. researchgate.netnih.gov This is essential for confirming the identity of AKBA in complex matrices like plant extracts or biological samples. nih.govnih.gov
Research utilizing HPLC-Diode Array Detector (DAD)-ElectroSpray Ionization (ESI)-MS/MS has successfully identified and quantified AKBA along with other boswellic acids in the gum resins of Boswellia sacra and Boswellia serrata. nih.govnih.gov The fragmentation pattern of AKBA under ESI-MS/MS conditions provides key structural information that confirms its identity. For instance, studies have detailed the molecular mass and the specific fragmentation patterns of various boswellic acids, including AKBA, which is crucial for accurate identification. nih.govnih.gov The characteristic fragmentation pathways, such as the loss of specific chemical groups (e.g., acetyl group, carboxyl group), are used to differentiate AKBA from other related triterpenoids. nih.govbroadpharm.com
Table 2: Example of AKBA Fragmentation Data from ESI-MS/MS
| Precursor Ion (m/z) | Major Product Ions (m/z) | Interpretation | Reference |
|---|---|---|---|
| 511.3 [M-H]⁻ | 467.3 | Loss of CO₂ (44 Da) from the carboxyl group | nih.govnih.gov |
| 451.3 | Loss of acetic acid (60 Da) from the acetyl group | nih.govnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and purity assessment of compounds that absorb light in the UV-Vis range. Because of its chromophoric structure, specifically the α,β-unsaturated ketone in ring C, AKBA exhibits a characteristic UV absorbance maximum (λmax).
This property is leveraged in conjunction with HPLC for quantification. In HPLC analysis, a UV-Vis detector is set to a specific wavelength to monitor the elution of the compound from the column. For AKBA and its close analogue KBA, the analysis is typically performed at a wavelength of approximately 250 nm. nih.govnih.gov The absorbance at this wavelength is directly proportional to the concentration of the compound, allowing for accurate quantification.
The UV spectrum can also serve as a preliminary indicator of purity. The presence of unexpected peaks or shifts in the λmax could suggest the presence of impurities or degradation products. researchgate.net For instance, a robust RP-HPLC method developed for AKBA utilized a detection wavelength of 250 nm to quantify the compound in various complex samples, including nanoformulations and biological matrices. nih.gov This method demonstrated its utility in determining purity and separating degradation products from the parent AKBA molecule. nih.gov
In Vitro and Ex Vivo Assay Methodologies
To investigate the biological effects of AKBA at the cellular level, a variety of in vitro and ex vivo assays are employed. These methods allow researchers to study cellular processes such as proliferation, viability, and apoptosis, as well as changes in gene and protein expression.
Cell-based Assays for Proliferation, Apoptosis, and Viability (e.g., MTT, CCK-8, TUNEL, Flow Cytometry)
Cell-based assays are fundamental to understanding the biological activity of AKBA. These assays provide quantitative data on how AKBA affects cell health and behavior.
MTT and CCK-8 Assays: These are colorimetric assays used to assess cell viability and proliferation. They measure the metabolic activity of cells, which is typically proportional to the number of viable cells. researchgate.netgbiosciences.com In the MTT assay, the yellow tetrazolium salt is reduced to a purple formazan (B1609692) product by mitochondrial reductases in living cells. researchgate.netabpbio.com The Cell Counting Kit-8 (CCK-8) assay is similar but uses a water-soluble tetrazolium salt (WST-8) that produces a water-soluble orange formazan, offering higher sensitivity and convenience. nih.govnih.gov Studies have used MTT and CCK-8 assays to demonstrate that AKBA can inhibit the viability and proliferation of various cancer cell lines, such as those from colorectal cancer and glioblastoma, in a dose- and time-dependent manner. researchgate.netnih.govnih.gov
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. nih.govyoutube.com The TdT enzyme labels the free 3'-OH ends of fragmented DNA with labeled dUTPs, which can then be visualized and quantified. biotium.comdovepress.com Research on human lens epithelial cells showed that AKBA treatment could alleviate apoptosis induced by oxidative stress, with TUNEL staining being used to detect and measure the rate of apoptotic cells.
Flow Cytometry: This is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In AKBA research, flow cytometry is frequently used to analyze the cell cycle and quantify apoptosis. nih.gov By staining cells with DNA-binding dyes like propidium (B1200493) iodide, one can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Studies have shown that AKBA can arrest the cell cycle at the G2/M phase in glioblastoma cells. nih.gov For apoptosis detection, cells are often co-stained with Annexin V (which detects early apoptotic cells) and propidium iodide (which detects late apoptotic and necrotic cells), allowing for the quantification of different cell populations after AKBA treatment. nih.gov
Table 3: Application of Cell-Based Assays in AKBA Research
| Assay | Principle | Application in AKBA Research | Key Findings | Reference |
|---|---|---|---|---|
| MTT/CCK-8 | Measures metabolic activity via reduction of a tetrazolium salt. | Assesses the effect of AKBA on cell viability and proliferation. | AKBA inhibits the proliferation of glioblastoma and colorectal cancer cells. | researchgate.netnih.govnih.gov |
| TUNEL | Detects DNA fragmentation in late-stage apoptosis. | Measures the anti-apoptotic effect of AKBA in oxidative stress models. | AKBA reduces the rate of apoptosis in human lens epithelial cells. |
| Flow Cytometry | Analyzes single cells for cell cycle distribution and apoptosis markers. | Determines the mechanism of AKBA's anti-proliferative and pro-apoptotic effects. | AKBA induces cell cycle arrest at G2/M and promotes apoptosis in glioblastoma cells. | nih.govnih.gov |
Western Blotting and Quantitative Real-Time PCR (qRT-PCR) for Protein and Gene Expression Analysis
To delve into the molecular mechanisms underlying the cellular effects of AKBA, researchers use Western blotting and quantitative Real-Time PCR (qRT-PCR) to analyze changes in protein and gene expression, respectively.
Western Blotting: This technique allows for the detection and quantification of specific proteins in a sample. abpbio.com Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies. Western blot analyses have been crucial in revealing the molecular targets of AKBA. For example, studies have shown that AKBA treatment in glioblastoma cells leads to increased expression of cleaved-caspase 3 and cleaved PARP, which are key markers of apoptosis. nih.gov Concurrently, it was found to suppress the expression of proteins involved in cell cycle progression, such as p-CDK1 and cyclinB1. nih.gov
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is a highly sensitive method used to measure the levels of specific messenger RNA (mRNA) transcripts, providing insight into gene expression. researchgate.net The technique follows the amplification of cDNA (reverse-transcribed from mRNA) in real-time. In AKBA research, qRT-PCR has been used to validate findings from broader screening methods like RNA sequencing. For instance, after observing changes in gene expression with RNA-sequencing, qRT-PCR was used to confirm that AKBA suppressed the expression of genes like FOXM1, PLK1, and TOP2A, while upregulating GADD45A, which are all critical regulators of the cell cycle and cell survival. nih.gov
Table 4: Mechanistic Insights from Western Blot and qRT-PCR in AKBA Studies
| Technique | Target Analyzed | Key Findings in AKBA-Treated Cells | Cell Type | Reference |
|---|---|---|---|---|
| Western Blotting | Cell Cycle & Apoptosis Proteins | ↓ p-CDK1, ↓ CyclinB1, ↑ Cleaved-Caspase 3, ↑ Cleaved PARP | Glioblastoma | nih.gov |
| qRT-PCR | Cell Cycle & Survival Genes | ↓ FOXM1, ↓ PLK1, ↓ TOP2A, ↑ GADD45A | Glioblastoma | nih.gov |
| Western Blotting | Nrf2 Signaling Pathway Proteins | ↑ Nrf2, ↑ HO-1 | Human Lens Epithelial Cells | |
Immunofluorescence and Histological Staining Techniques
Immunofluorescence (IF) and histological staining are visualization techniques that provide spatial context to the molecular changes occurring within cells and tissues treated with AKBA.
Immunofluorescence (IF): IF uses fluorescently labeled antibodies to detect and localize specific antigens (proteins) within a cell or tissue section. nih.gov This technique is invaluable for observing changes in protein localization, such as the translocation of a transcription factor from the cytoplasm to the nucleus. A study investigating the protective effects of AKBA against oxidative injury used IF to demonstrate that AKBA treatment promoted the nuclear translocation of Nrf2, a key transcription factor in the antioxidant response, in human lens epithelial cells.
Histological Staining: This involves staining tissue sections to visualize their morphology and structure. Hematoxylin and Eosin (H&E) staining is the most common histological stain, differentiating the cell nuclei (blue/purple) from the cytoplasm and extracellular matrix (pink). In an in vivo cataract model, H&E staining of lens tissue was used to assess the protective effect of AKBA. The results showed that AKBA helped preserve the regular arrangement and structure of lens fibers, attenuating cataract formation.
These imaging techniques provide critical visual evidence that complements the quantitative data obtained from other assays, offering a more complete picture of AKBA's biological effects.
Table 5: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| 3beta-Acetyl-11-keto-beta-boswellic acid | AKBA |
| 11-keto-beta-boswellic acid | KBA |
| Propidium Iodide | PI |
Biochemical Assays for Enzyme Activity (e.g., 5-LOX, COX-2, Elastase)
The inhibitory effects of this compound (AKBA) on key enzymes involved in inflammatory pathways are quantified using various biochemical assays. These assays are crucial for elucidating the compound's mechanism of action at a molecular level.
5-Lipoxygenase (5-LOX) Assays: The activity of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, is a primary target for AKBA. Both cell-free and cell-based assays are employed to study its inhibition.
In cell-free systems, purified human recombinant 5-LOX is used. nih.govresearchgate.net The assay typically involves pre-incubating the enzyme with varying concentrations of AKBA before initiating the reaction with the substrate, arachidonic acid, in the presence of calcium chloride. nih.gov The reaction is stopped after a specific time, and the resulting 5-LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) isomers, are analyzed using techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). nih.govresearchgate.net Commercially available fluorometric assay kits also provide a method for measuring 5-LOX activity. These kits use a substrate that, when acted upon by LOX, generates a fluorescent product, with the signal intensity being directly proportional to the enzyme's activity. sigmaaldrich.com
Cell-based assays, often using human neutrophils, are also vital as they may better reflect the cellular environment where the 5-LOX activating protein (FLAP) is essential for the full reaction. nih.govnih.gov In these assays, cells are stimulated to activate the 5-LOX pathway, and the inhibitory effect of AKBA on the production of inflammatory mediators is measured. researchgate.net
Cyclooxygenase-2 (COX-2) Assays: COX-2 is an inducible enzyme that mediates the conversion of arachidonic acid into prostaglandins (B1171923) during inflammation. aatbio.com Various methods exist to screen potential inhibitors like AKBA. Fluorometric and luminometric assay kits are common. These kits provide a one-stop solution for measuring the peroxidase activity of COX-2 in samples like cell lysates or with purified enzymes. aatbio.comsigmaaldrich.com The principle involves the COX-2-catalyzed reaction generating a product that can be detected via fluorescence (e.g., Ex/Em = 540/590 nm) or luminescence. aatbio.comabcam.com The signal is directly proportional to the enzyme activity, allowing for the quantification of inhibition. abcam.com
Another established method is the human whole blood assay (hWBA), which is considered advantageous over isolated enzyme or cell assays for examining the efficacy of COX inhibitors. springernature.com This method measures the capacity of a compound to inhibit COX-2 activity within a more physiologically relevant matrix. springernature.com
Elastase Assays: Human Neutrophil Elastase (HNE) is a serine protease involved in the degradation of extracellular matrix proteins, including elastin. abcam.com Biochemical assays to determine the inhibitory potential of compounds against elastase are well-established. A common method involves using a chromogenic substrate, such as N-Succinyl-Ala-Ala-Ala-p-nitroanilide. sigmaaldrich.comelastin.com When this substrate is hydrolyzed by elastase, it releases p-nitroaniline, which can be measured spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 410 nm). elastin.com The rate of this increase is proportional to the enzyme's activity.
Fluorometric assay kits are also widely used for screening elastase inhibitors. abcam.com In these assays, elastase hydrolyzes a specific substrate to release a fluorescent group (e.g., detected at Ex/Em = 400/505 nm). abcam.com The presence of an inhibitor like AKBA reduces or prevents this hydrolysis, leading to a decrease in the fluorescent signal. abcam.com
Adsorption and Separation Mechanism Studies using Resins
The purification of AKBA from natural sources like Boswellia serrata extract often involves adsorption chromatography using macroporous resins. Understanding the adsorption mechanism is key to optimizing this separation process. nih.gov
Adsorption Isotherms and Kinetic Models
Studies have been conducted to understand the adsorption characteristics of AKBA on various macroporous adsorbent resins. nih.gov In one such study, different resins were screened, and Indion 830 was identified as having a high adsorption capacity for AKBA. nih.govresearchgate.net
Adsorption Kinetics: The rate at which AKBA is adsorbed onto the resin surface is described by kinetic models. The experimental data for AKBA adsorption on Indion 830 resin was found to be well-fitted by the pseudo-first-order kinetic model. nih.govresearchgate.net This model suggests that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent.
Table 1: Adsorption Kinetic Models for AKBA on Indion 830 Resin
| Kinetic Model | Goodness of Fit (R²) | Description |
|---|---|---|
| Pseudo-First-Order | Best Fit | The results showed that the adsorption of AKBA on Indion 830 was well fitted to this model. nih.gov |
| Pseudo-Second-Order | Less Suitable Fit | This model was also evaluated but provided a less accurate description of the kinetic data compared to the pseudo-first-order model. nih.govresearchgate.net |
Adsorption Isotherms: Adsorption isotherms describe how the adsorbate (AKBA) distributes between the liquid phase (the extract) and the solid phase (the resin) at equilibrium. Several isotherm models, including the Langmuir, Freundlich, and Temkin models, were used to analyze the experimental data. nih.govresearchgate.net The results indicated that the Langmuir isotherm model provided the best fit for the adsorption of AKBA onto the Indion 830 resin. nih.govresearchgate.net The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. nih.gov A maximum adsorption capacity of 50.34 mg/g was achieved at a temperature of 303 K. nih.govresearchgate.net
Thermodynamic Parameters of Adsorption
The thermodynamic feasibility and nature of the adsorption process are determined by parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters were calculated for the adsorption of AKBA on Indion 830 resin at different temperatures (298 K, 303 K, and 308 K). nih.gov
The analysis of these parameters provides critical insights into the adsorption mechanism. redalyc.org The negative values obtained for the change in Gibbs free energy (ΔG°) indicated that the adsorption process was spontaneous and favorable. nih.gov The negative enthalpy change (ΔH°) revealed that the process was exothermic, meaning heat is released during adsorption. nih.govresearchgate.net
Table 2: Thermodynamic Parameters for AKBA Adsorption on Indion 830 Resin
| Parameter | Value/Observation | Implication |
|---|---|---|
| Gibbs Free Energy (ΔG°) | Negative | The adsorption process is spontaneous and thermodynamically favorable. nih.govresearchgate.net |
| Enthalpy (ΔH°) | Negative | The adsorption process is exothermic. nih.govresearchgate.net |
| Entropy (ΔS°) | Negative | Indicates a decrease in the randomness at the solid-solute interface during the adsorption process. researchgate.net |
These findings collectively suggest that the adsorption of AKBA onto the selected resin is a spontaneous and energetically favorable process, driven by a decrease in enthalpy. nih.gov
Theoretical and Computational Approaches in Akba Research
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This method is instrumental in understanding the basis of a compound's biological activity.
Molecular docking simulations have been extensively used to predict how AKBA binds to various protein targets and to estimate the strength of these interactions, often expressed as binding energy or a docking score. Studies have shown that AKBA can effectively fit into the binding sites of several key proteins.
For instance, docking studies on proteins from the SARS-CoV-2 virus revealed that AKBA demonstrates strong binding to targets like the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), with binding affinities in the micromolar to nanomolar range. nih.gov In these simulations, AKBA occupies either deep clefts at active sites or elongated surface crevices on the proteins. nih.gov Another study focusing on catechol-O-methyltransferase (COMT), an enzyme relevant in pain pathways, reported a favorable docking score of -6.0 kcal/mol for the interaction between COMT and AKBA. researchgate.net
When investigating its anti-inflammatory effects, docking simulations showed that AKBA binds lengthwise in an interdomain crevice of the 5-lipoxygenase (5-LOX) enzyme. researchgate.net This binding posture allows it to make multiple contacts along the protein interface, potentially affecting the enzyme's flexibility and function. researchgate.net The binding energies calculated in such studies indicate stable and significant interactions between AKBA and its target proteins. nih.govresearchgate.net
Table 1: Predicted Binding Affinities of AKBA with Various Protein Targets
| Protein Target | Predicted Binding Affinity/Score | Predicted Binding Mode | Source |
|---|---|---|---|
| SARS-CoV-2 Main Protease (Mpro) | Micromolar to upper nanomolar range | Occupies elongated surface rim of the viral protease. | nih.gov |
| SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Micromolar to upper nanomolar range | Docks in a tunnel-like cavity. | nih.gov |
| Catechol-O-methyltransferase (COMT) | -6.0 kcal/mol | Interaction via hydrogen bonding at potential binding sites. | researchgate.net |
| 5-lipoxygenase (5-LOX) | Not specified, but described as stable | Binds lengthwise in an interdomain crevice, making multiple contacts. | researchgate.net |
Beyond predicting binding modes, molecular docking identifies the specific amino acid residues within a protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic contacts, and electrostatic forces, are critical for stabilizing the ligand-protein complex.
For the SARS-CoV-2 RdRp protein, computational models show that the carboxylate head group of boswellic acids forms strong bonds with the cationic side chains of arginine and lysine (B10760008) residues through salt bridges and hydrogen-bonding networks. nih.gov In the case of 5-LOX, AKBA is predicted to form multiple hydrophobic and polar contacts along the protein interface, which are crucial for its inhibitory effect. researchgate.net These detailed interaction maps provide a molecular basis for AKBA's activity and can guide the design of derivatives with enhanced affinity and selectivity.
Table 2: Key Amino Acid Interactions for Boswellic Acids with Protein Targets
| Protein Target | Key Interacting Residues/Interaction Type | Source |
|---|---|---|
| SARS-CoV-2 RdRp | Forms salt bridges and hydrogen bonds with cationic side chains of Arginine and Lysine. | nih.gov |
| 5-lipoxygenase (5-LOX) | Forms multiple hydrophobic and polar contacts at the interdomain interface. | researchgate.net |
In Silico Modeling of Metabolic Pathways and Products
In silico modeling helps predict how a compound will be metabolized by the body. This involves identifying potential metabolites formed during Phase I and Phase II reactions and analyzing the kinetics of these transformations.
Phase I metabolism typically involves reactions like oxidation, reduction, or hydrolysis, which introduce or expose polar functional groups on a molecule, often catalyzed by cytochrome P450 (CYP) enzymes. nih.govfiveable.me Phase II reactions involve conjugation, where an endogenous molecule is attached to the drug or its metabolite to increase water solubility and facilitate excretion. nih.govfiveable.me Computational tools such as BioTransformer and Meteor can predict these metabolic transformations. nih.gov
However, experimental studies using human and rat liver microsomes have revealed that AKBA is remarkably resistant to metabolism. nih.govresearchgate.net Unlike other boswellic acids such as 11-keto-β-boswellic acid (KBA), AKBA does not appear to undergo extensive Phase I metabolism, and no significant metabolites of AKBA have been identified in vivo. nih.govresearchgate.net Specifically, it was found that AKBA is not deacetylated to KBA in these systems. nih.govresearchgate.net
Conversely, another study reported that the deacetylation of AKBA to form KBA, catalyzed by the enzyme Carboxylesterase 2 (CE2), is a major metabolic pathway. researchgate.net This analysis suggested that after incubation in human primary hepatocytes, only a small amount of AKBA (2.50%) remained, with the majority being converted to KBA (46.7%) and hydroxylated KBA (50.8%). researchgate.net This discrepancy highlights the complexities of metabolic studies and suggests that metabolic pathways may be tissue- or system-dependent.
Kinetic parameter analysis provides quantitative measures of metabolic reactions. These parameters include the Michaelis constant (K_m), maximum reaction velocity (V_max), and the inhibition constant (K_i). While comprehensive in silico kinetic data for AKBA is not widely available, the study identifying deacetylation as a key pathway did perform a kinetic analysis. researchgate.net It confirmed that Carboxylesterase 2 (CE2) selectively catalyzed the deacetylation of AKBA to produce KBA and systematically analyzed the kinetic parameters (K_m, V_max, CL_int, and K_i) of this transformation in various biological samples. researchgate.net This type of analysis is crucial for understanding the rate and efficiency of a compound's metabolism, which directly impacts its bioavailability and duration of action.
Structure-Based Design Principles Applied to AKBA Derivatives
Structure-based design uses the three-dimensional structure of a ligand and its target to design new molecules with improved properties, such as enhanced efficacy or better selectivity. The AKBA molecule, with its complex pentacyclic triterpenoid (B12794562) scaffold, serves as an excellent starting point for such modifications.
Medicinal chemists have focused on modifying several key positions on the AKBA structure, primarily the C-3 acetoxy group and the C-24 carboxylic acid group. nih.govacs.org The goal of these structural modifications is often to enhance the parent compound's therapeutic activity. For example, a series of novel AKBA derivatives were synthesized by attaching an ethylenediamine (B42938) linker to the carboxyl group. nih.govacs.org This approach led to the development of mitochondria-targeted derivatives, with one compound, designated 5e, showing significantly stronger antitumor activity—up to 20-fold more potent—than the original AKBA molecule. nih.gov
In another effort, 23 new hybrids of AKBA were created using different biocompatible linkers to develop agents for managing drug-induced liver injury. nih.gov Through a bioguided approach, two hybrids (5b and 18) were identified as particularly effective. nih.gov These studies demonstrate a key principle of structure-based design: rational modifications to a known bioactive scaffold can lead to new chemical entities with substantially improved therapeutic profiles. nih.govnih.gov
Table 3: Examples of Structure-Based Design of AKBA Derivatives
| Parent Structure | Modification Strategy | Resulting Derivative/Hybrid | Improved Property/Activity | Source |
|---|---|---|---|---|
| AKBA | Coupling with N-Boc-ethylenediamine at the C-24 carboxyl group, followed by further modifications. | Mitochondria-targeted derivative (5e) | Up to 20-fold increase in antiproliferative activity against cancer cell lines. | nih.gov |
| AKBA | Creation of hybrids using various biocompatible linkers. | Hybrids 5b and 18 | Superior anti-inflammatory activity and effective reduction of hepatotoxicity markers. | nih.gov |
| Inactive AKBA Analogues | Introduction of 2-formyl and 3-keto substituents. | Active Analogues | Revived the inhibitory activity against the 5-lipoxygenase enzyme. | researchgate.net |
Advanced Delivery Systems for Academic Research Models of Akba
Nanoparticle-Based Delivery Systems for Enhanced Research Utility
Nanoparticle engineering offers a versatile platform to modify the physicochemical properties of AKBA, thereby improving its delivery to target cells and tissues in research environments. By encapsulating AKBA within nanocarriers, researchers can achieve enhanced bioavailability and targeted action in experimental models. scialert.net
Polymeric nanomicelles have been successfully employed to improve the delivery of AKBA for topical research applications. scialert.net In one such study, AKBA-loaded polymeric nanomicelles were developed using a radical polymerization method with N-isopropylacrylamide, vinylpyrrolidone, and acrylic acid. scialert.netscience.gov The resulting nanomicelles were spherical, with a mean diameter of approximately 45 nm. science.govmdpi.com
These nanomicellar formulations have demonstrated significantly enhanced permeability in ex vivo studies. scialert.netscience.gov When tested on excised abdominal skin, a gel formulation containing the AKBA polymeric nanomicelles showed a threefold increase in skin permeability compared to a standard gel containing the same amount of unformulated AKBA. scialert.netscience.gov The nanomicelles also exhibited a sustained release pattern, with 23% and 55% of the encapsulated AKBA being released after 2 and 8 hours, respectively, in an aqueous buffer at pH 7.4. science.govmdpi.com This enhanced permeability and sustained release profile suggest that polymeric nanomicelles are a valuable tool for studying the effects of AKBA in dermatological and anti-inflammatory research models. scialert.netmdpi.com
Chitosan (B1678972), a natural polysaccharide, has been widely used to fabricate nanoparticles for drug delivery due to its biocompatibility and mucoadhesive properties. researchgate.netmdpi.com In the context of AKBA research, chitosan-based nanoparticles have been developed to improve delivery in various in vitro models, from neuroprotection to cancer studies. science.govresearchgate.netnih.gov
One approach involves the use of o-carboxymethyl chitosan to synthesize AKBA-loaded nanoparticles (AKBA-NPs). science.gov These nanoparticles were found to be spherical with a particle size of approximately 132 nm. science.gov In studies using primary neurons in an oxygen-glucose deprivation model, these AKBA-NPs showed better neuroprotective effects compared to free AKBA. science.gov This enhanced efficacy is attributed to the nanoparticle formulation, which can improve the compound's interaction with and uptake by cells. nih.gov
Another formulation utilizes a composite of chitosan, sodium alginate, and calcium chloride to encapsulate a Boswellia serrata extract rich in AKBA. researchgate.net This system was designed to be pH-sensitive for targeted delivery in colorectal cancer models. researchgate.netscilit.com In vitro, these nanoparticles demonstrated superior cytotoxicity against HT29 colon adenocarcinoma cells compared to free AKBA, indicating a more effective delivery of the active compound to the cancer cells. researchgate.net The nanoparticles also induced apoptosis in HT29 cells more effectively than the unformulated extract. researchgate.net The formation of chitosan nanoparticles is often achieved through methods like ionic gelation, which involves electrostatic interactions between the positively charged chitosan and a polyanion like sodium tripolyphosphate. researchgate.netnih.gov
Methodological Considerations for Delivery System Evaluation in Research
The development of novel AKBA delivery systems necessitates rigorous evaluation to confirm their characteristics and efficacy in research settings. This involves a two-pronged approach: detailed physicochemical characterization of the nanocarriers and functional assessment of their enhanced activity in biological models.
The thorough characterization of nanocarriers is essential to ensure reproducibility and to understand their behavior. Key parameters include particle size, morphology, surface charge (zeta potential), drug loading content (DLC), and encapsulation efficiency (EE). nih.gov
Size and Morphology : Techniques like Dynamic Light Scattering (DLS) are used to determine the average particle size and size distribution, while Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide information on the shape and surface morphology of the nanoparticles. science.govnih.gov
Surface Charge : The zeta potential is a measure of the surface charge of the nanoparticles, which influences their stability in suspension and their interaction with cell membranes. It is a critical factor for predicting the in vitro behavior of the nanocarrier. nih.gov
Encapsulation Efficiency (EE) and Drug Loading Content (DLC) : These parameters quantify the amount of drug successfully incorporated into the nanoparticles. EE is the percentage of the initial drug that is encapsulated, while DLC is the weight percentage of the drug relative to the total weight of the nanoparticle. waocp.comresearchgate.net These are typically measured by separating the nanoparticles from the aqueous medium (containing unencapsulated drug) and quantifying the drug in each fraction, often using High-Performance Liquid Chromatography (HPLC). aquiles.menih.gov Other novel techniques like Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) are also being explored for quantifying drug load on an individual nanoparticle basis. rsc.org
Below is a table summarizing the characteristics of various AKBA-loaded nanocarriers as reported in academic literature.
| Nanocarrier Type | Polymer/Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Source(s) |
| Polymeric Nanomicelles | N-isopropylacrylamide, vinylpyrrolidone, acrylic acid | ~45 | Not Reported | 45 | Not Reported | mdpi.com |
| Chitosan Nanoparticles | o-carboxymethyl chitosan | 132 ± 18 | +24.5 ± 3.1 | 32.5 ± 5.0 | 87.5 ± 6.5 | mdpi.com |
| PLGA Nanoparticles | Poly lactic-co-glycolic acid | 179.6 | Not Reported | Not Reported | 82.5 | mdpi.comunimore.it |
This table is interactive. Click on the headers to explore the data.
The ultimate goal of developing advanced delivery systems for AKBA is to enhance its biological activity in research models. The efficacy of these nanoformulations is typically evaluated in vitro using various cell culture-based assays, which can quantify cellular responses like viability, proliferation, and apoptosis. nih.gov
The assessment usually involves a direct comparison between the nano-formulated AKBA and the free compound. researchgate.netnih.gov For instance, cytotoxicity is often measured using assays like the MTT or CCK-8 assay, which determine cell viability. nih.govnih.gov In cancer research models, an increase in cytotoxicity or a lower IC₅₀ value for the nanoformulation compared to free AKBA indicates enhanced efficacy. researchgate.net
In models of inflammation or oxidative stress, the assessment may involve measuring the levels of inflammatory cytokines (e.g., IL-6, TNF-α) or reactive oxygen species (ROS). nih.govnih.gov A greater reduction in these markers by the nano-formulated AKBA would signify improved anti-inflammatory or antioxidant activity. nih.govnih.gov Apoptosis, or programmed cell death, is another critical parameter, often evaluated through TUNEL staining or by measuring the expression of apoptosis-related proteins like Bax and Bcl-2. nih.gov
The following table summarizes findings from studies that assessed the enhanced activity of nano-formulated AKBA in various cell culture models.
| Cell Line/Model | Nanoformulation | Assay(s) Used | Key Finding of Enhanced Activity | Source(s) |
| HT29 Colon Cancer Cells | Chitosan-sodium alginate-CaCl₂ Nanoparticles | Cytotoxicity Assay, Apoptosis Assay | Superior cytotoxicity and more effective induction of apoptosis compared to free AKBA. | researchgate.net |
| Primary Neurons (Oxygen-Glucose Deprivation Model) | o-carboxymethyl chitosan Nanoparticles | Not Specified | Better neuroprotection compared to free AKBA. | science.gov |
| H9C2 Cardiomyocytes (LPS-induced inflammation) | AKBA (unformulated) | MTT Assay, ELISA (for cytokines) | AKBA pretreatment significantly mitigated LPS-induced reduction in cell viability and increase in inflammatory cytokines. | nih.gov |
| Human Lens Epithelial Cells (H₂O₂-induced oxidative injury) | AKBA (unformulated) | CCK-8 Assay, ROS Assay, TUNEL Staining | Increased cell viability, decreased ROS levels, and alleviated apoptosis rate compared to control. | nih.gov |
| Tumor Cells | Boswellic Acid Nanoparticles | Not Specified | Enhanced cellular uptake and increased bioactivity in inducing apoptosis and suppressing proliferation. | scialert.net |
This table is interactive. Click on the headers to explore the data.
Emerging Research Questions and Future Directions in Akba Studies
Elucidating Unexplored Mechanisms and Off-Target Interactions
While AKBA is well-known for its potent inhibition of the 5-lipoxygenase (5-LOX) enzyme, a key player in the inflammatory cascade, current research is dedicated to uncovering less-characterized mechanisms and potential off-target interactions. nih.govresearchgate.net The molecular mechanisms underlying the broad beneficial characteristics of AKBA are not fully understood. nih.gov For instance, studies have shown that AKBA can modulate signaling pathways implicated in neuroinflammation and neurodegeneration, such as the miRNA-155 and NF-κB pathways. nih.govnih.gov In models of neuroinflammation, AKBA has demonstrated anti-apoptotic and anti-amyloidogenic effects, suggesting a neuroprotective role beyond simple anti-inflammatory action. nih.gov
Furthermore, research into its effects on brain endothelial cells following oxygen-glucose deprivation (OGD) and reperfusion revealed that AKBA can attenuate cell death, oxidative stress, and the degradation of tight junction proteins like ZO-1 and Occludin. nih.gov It also mitigates the expression of inflammatory cytokines and the complement C3a receptor in this model. nih.gov In other contexts, AKBA has been found to modulate the Klotho/TGF-β/Smad signaling pathway, indicating a potential role in counteracting renal-intestinal fibrosis. nih.gov Investigations into its hepatoprotective effects have shown that AKBA and its hybrid derivatives can regulate inflammatory and oxidative stress pathways by targeting molecules like EGFR, PI3K, GRB2, MET, and STAT1. nih.gov These findings highlight the necessity for continued exploration into the diverse and pleiotropic molecular interactions of AKBA.
Comprehensive Investigation of Structure-Activity Relationships for Novel Analogs
To enhance the therapeutic properties of AKBA, medicinal chemists are actively engaged in synthesizing novel analogs and conducting comprehensive structure-activity relationship (SAR) studies. nih.govacs.org These investigations primarily focus on modifying specific functional groups of the AKBA molecule, such as the acetoxy group at the C-3 position and the carboxylic acid group at the C-24 position, as well as alterations to the A ring of its pentacyclic structure. nih.govacs.org
Research has shown that seemingly minor changes can significantly impact biological activity. For example, converting the C-3 acetoxy group to a hydroxyl or propionyloxy group resulted in decreased antitumor activity. nih.govacs.org Conversely, the synthesis of amide derivatives has yielded promising results. A series of novel AKBA derivatives created with an ethylenediamine (B42938) linker at the carboxyl group showed preferable cytotoxicity compared to the parent compound in cancer cell lines. nih.govacs.org One particularly potent analog, a mitochondrial-targeting derivative, exhibited up to a 20-fold increase in antiproliferative activity against A549 lung cancer cells, inducing mitochondrial damage and endoplasmic reticulum swelling. nih.gov These SAR studies are crucial for guiding the rational design of new, more effective AKBA-based compounds.
Development of More Sensitive and Specific Analytical Tools for Complex Biological Matrices
The advancement of research into AKBA, particularly for its application in advanced drug delivery systems like nanocarriers, necessitates the development of rapid, sensitive, and robust analytical methods. rsc.orgrsc.org These tools are critical for accurately quantifying AKBA in complex biological matrices such as plasma, skin tissues, and various buffers used in in-vitro and ex-vivo experiments. rsc.orgnih.gov While methods like high-performance thin-layer chromatography (HPTLC) and liquid chromatography-mass spectrometry (LC-MS) have been used, many existing high-performance liquid chromatography (HPLC) methods have limitations, including long run times, low sensitivity, and a lack of specificity for pure AKBA versus extracts containing multiple boswellic acids. rsc.orgrsc.org
To address these challenges, recent efforts have focused on developing and validating new Reverse-Phase HPLC (RP-HPLC) methods. One such method uses a mobile phase of acetonitrile (B52724) and Milli-Q water (90:10) with UV detection at 250 nm. rsc.org This method demonstrates high linearity, a low limit of detection (41.32 ng/mL), and a low limit of quantification (125.21 ng/mL), making it suitable for detecting AKBA at the nanogram level. nih.govrsc.org The robustness of this method has been successfully applied to quantify AKBA in topical nanoformulations and to measure its entrapment efficiency, drug loading, and permeation through skin layers, thereby facilitating more precise research and development of novel delivery systems. rsc.orgnih.govrsc.org The development of such sensitive and specific analytical tools is essential for evaluating pharmacokinetics, stability, and efficacy in preclinical and potentially clinical settings. nih.govresearchgate.net
Deeper Understanding of Metabolic Pathways and Species Differences in Pre-Clinical Models
A significant hurdle in translating the therapeutic potential of AKBA is its poor oral bioavailability, which is largely attributed to extensive metabolism. nih.gov Understanding the metabolic fate of AKBA is therefore a critical area of research. In-vitro studies using human liver preparations have identified deacetylation and hydroxylation as the major metabolic pathways. nih.gov Specifically, the enzyme carboxylesterase 2 (CE2) is responsible for selectively deacetylating AKBA into its less active counterpart, 11-keto-β-boswellic acid (KBA). nih.gov KBA then undergoes further hydroxylation, primarily catalyzed by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5 and CYP3A7. nih.gov
Crucially, these metabolic processes exhibit considerable species differences, which has significant implications for the interpretation of preclinical data. For example, deacetylation of AKBA was observed in human liver microsomes but not in rat liver microsomes. nih.govresearchgate.net Furthermore, the specific sites of hydroxylation on the KBA molecule vary between species; 21- and 20-mono-hydroxylation are predominant in humans, monkeys, and dogs, whereas 16- and 30-mono-hydroxylation are observed in other species like rats. nih.gov This metabolic instability, particularly the extensive phase I metabolism of the resulting KBA, complicates in-vivo studies and underscores the need to select appropriate animal models that more closely mimic human metabolism for future preclinical investigations. researchgate.netresearchgate.net
Table 1: Species-Dependent Metabolic Pathways of AKBA and KBA
| Metabolic Reaction | Enzyme/Process | Human | Monkey | Dog | Rat | Observation |
|---|---|---|---|---|---|---|
| Deacetylation of AKBA to KBA | Carboxylesterase 2 (CE2) | Observed | Not Reported | Not Reported | Not Observed | This initial metabolic step appears to be specific to human liver preparations in these studies. nih.govresearchgate.net |
| 21- & 20-Mono-hydroxylation of KBA | CYP3A4 (predominantly) | Primary | Primary | Primary | Not Primary | A major hydroxylation pathway in humans, monkeys, and dogs. nih.gov |
| 16- & 30-Mono-hydroxylation of KBA | Cytochrome P450 | Not Primary | Not Reported | Not Reported | Observed | This pathway is more characteristic of other species, such as rats. nih.gov |
Exploration of Synergistic Interactions with Other Phytochemicals or Compounds in Research Models
The principle of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising area of investigation for AKBA. nuevo-group.comresearchgate.net Combining natural compounds with conventional drugs can enhance therapeutic actions, increase the sensitivity of target cells, and potentially reduce the required dosages, thereby minimizing side effects. nih.gov Research has begun to explore the synergistic potential of AKBA with other phytochemicals, revealing enhanced efficacy in various disease models.
For example, the combination of boswellic acids with curcumin, another well-known anti-inflammatory phytochemical, has been suggested to have synergistic effects in managing inflammation and pain. nih.gov In cancer research, the combination of boswellic acid nanoparticles with the anti-diabetic drug metformin (B114582) demonstrated a synergistic inhibition of pancreatic cancer cell growth. mdpi.com The mechanisms underlying such synergy can be multifaceted, including the protection of the active compound from degradation, enhanced solubility and bioavailability, or the modulation of different molecular targets that converge on a common pathological pathway. nuevo-group.com Future studies are needed to systematically investigate these interactions, identify optimal compound ratios, and elucidate the precise molecular basis for the observed synergistic outcomes. researchgate.net This approach holds the potential to develop more effective combination therapies for complex, multifactorial diseases. nih.gov
Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) to AKBA Studies
To gain a more comprehensive and unbiased understanding of the biological effects of AKBA, researchers are increasingly turning to advanced omics technologies. nih.govresearchgate.net These high-throughput methods, including proteomics (the large-scale study of proteins) and metabolomics (the study of metabolic profiles), allow for a systems-level view of the molecular changes induced by a compound within a cell or organism. nih.govfrontiersin.org The application of omics can help identify novel biomarkers, elucidate complex mechanisms of action, and provide a deeper insight into the intricate relationship between a compound and biological systems. sapienzaeditorial.com
For example, proteomics can be used to compare the protein expression profiles of cells or tissues before and after treatment with AKBA, revealing previously unknown protein targets or entire pathways that are modulated by the compound. nih.gov Metabolomics can identify changes in the levels of various metabolites, offering clues about how AKBA affects cellular energy, biosynthesis, and signaling processes. nih.gov Integrating data from multiple omics platforms (multi-omics) can provide a powerful, holistic picture of AKBA's effects, from gene expression (transcriptomics) to protein function (proteomics) and metabolic output (metabolomics). frontiersin.org While the application of these technologies to AKBA research is still in its early stages, it represents a critical future direction that promises to uncover novel therapeutic targets and accelerate the development of precision-based applications for this versatile phytochemical. researchgate.netsapienzaeditorial.com
Q & A
What are the key chemical characteristics of AKBA, and how can researchers ensure purity in experimental setups?
AKBA (C₃₂H₄₈O₅; molecular weight 512.72) is a pentacyclic triterpenoid derived from Boswellia serrata. It is typically sourced as a white-to-yellow powder with HPLC purity ≥95% . For research use, validated analytical methods like HPLC with UV detection are critical for quantifying purity and stability. Storage at -20°C in DMSO is recommended to prevent degradation .
What safety protocols should be followed when handling AKBA in laboratory settings?
Under OSHA standards, AKBA is not classified as hazardous, but standard laboratory precautions apply. Use personal protective equipment (PPE), avoid inhalation/ingestion, and dispose of waste via certified protocols. No specific first-aid measures are required beyond general practices (e.g., rinsing eyes/skin with water) .
How does AKBA modulate NF-κB signaling, and what experimental models validate this mechanism?
AKBA inhibits NF-κB activation by suppressing IκBα kinase (IKK) phosphorylation, blocking downstream pro-inflammatory and anti-apoptotic genes (e.g., Bcl-2, COX-2). In vitro studies using TNF-α-stimulated cancer cells (e.g., leukemia, prostate) and in vivo xenograft models (e.g., 10 mg/kg daily dosing in mice) confirm this mechanism. Western blotting for p65 nuclear translocation and luciferase reporter assays are common validation tools .
What are the major metabolic pathways of AKBA, and how do species differences impact preclinical studies?
AKBA undergoes phase I deacetylation to 11-keto-β-boswellic acid (KBA) via carboxylesterase 2 (CE2) and phase II hydroxylation by CYP3A4, forming 20-/21-hydroxy-KBA. Human hepatocytes show 46.7% KBA conversion, while rodents lack deacetylation activity. Researchers must account for species-specific metabolism when extrapolating animal data to humans .
How can researchers reconcile AKBA’s poor bioavailability with its observed in vivo efficacy?
Despite low systemic absorption, AKBA’s bioactive metabolites (e.g., hydroxylated KBA) retain anti-inflammatory and anti-tumor activity. Localized delivery methods (e.g., nanoparticles) or co-administration with bioavailability enhancers (e.g., piperine) are under investigation .
What in vitro and in vivo models are optimal for studying AKBA’s anti-angiogenic effects?
Key models include:
- Matrigel plug assay : Quantifies blood vessel formation in mice.
- Rat aortic ring assay : Measures VEGF-induced microvessel sprouting.
- Human umbilical vein endothelial cells (HUVECs) : Assess capillary-like structure formation via tube formation assays .
How does AKBA promote peripheral nerve repair, and what molecular markers are involved?
AKBA enhances sciatic nerve regeneration by upregulating brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), while suppressing myeloperoxidase (MPO) and inflammatory cytokines (IL-1β, TNF-α). Immunohistochemistry for myelin basic protein (MBP) and β3-tubulin quantifies axon regeneration in rat crush injury models .
What methodologies identify AKBA’s metabolites, and how do their bioactivities compare?
Metabolites are identified via LC-MS/MS and NMR spectroscopy. Hydroxylated KBA derivatives (e.g., 20-/21-hydroxy-KBA) exhibit moderate anti-inflammatory activity, inhibiting iNOS and IκBα phosphorylation in RAW264.7 macrophages .
Can AKBA synergize with chemotherapeutic agents, and what mechanistic evidence supports this?
AKBA potentiates apoptosis induced by doxorubicin and TNF-α by downregulating NF-κB-regulated survival proteins (e.g., survivin, XIAP). Combinatorial studies in prostate cancer cells show enhanced caspase-3 activation and reduced IC₅₀ values for chemotherapeutics .
What analytical challenges arise in quantifying AKBA in complex biological matrices?
AKBA’s low solubility and matrix interference in plasma/tissue require solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to LC-MS/MS. Deuterated internal standards (e.g., d₆-AKBA) improve quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
